molecular formula C7H7BrN2O B582097 3-Amino-4-bromobenzamide CAS No. 98550-53-9

3-Amino-4-bromobenzamide

Cat. No.: B582097
CAS No.: 98550-53-9
M. Wt: 215.05
InChI Key: GWQQRVWVDJNYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-bromobenzamide (CAS 98550-53-9) is an organic compound with the molecular formula C7H7BrN2O and a molecular weight of 215.05 g/mol . Its structure features both a bromo substituent and an amino group on the benzene ring, alongside a benzamide moiety, making it a valuable building block in synthetic organic chemistry and medicinal chemistry research . This compound is typically supplied as a solid and should be stored according to the supplier's recommendations . As a reagent, it is primarily used in chemical synthesis, including Suzuki cross-coupling reactions and as a precursor for the development of pharmacologically active molecules . The presence of multiple functional groups allows for selective chemical modifications, facilitating the creation of diverse compound libraries for drug discovery and material science applications. This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should refer to the specific product documentation for detailed handling, safety, and storage information.

Properties

IUPAC Name

3-amino-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQQRVWVDJNYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of 3-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Functional Scaffold for Fragment-Based Drug Discovery (FBDD) and PARP Inhibitor Design

Executive Summary

3-Amino-4-bromobenzamide (CAS 98550-53-9) serves as a critical pharmacophore in medicinal chemistry, particularly within the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators. While its parent compound, 3-aminobenzamide, is a well-documented weak PARP inhibitor, the introduction of the bromine atom at the 4-position transforms this molecule from a simple probe into a versatile synthetic handle. This halogenated motif allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), making it an ideal scaffold for constructing tricyclic benzimidazole or quinazolinone cores found in third-generation DNA repair inhibitors.

Physicochemical Profile

The following data aggregates confirmed values and calculated properties essential for analytical method development.

PropertyValueTechnical Note
IUPAC Name This compound-
CAS Number 98550-53-9Verified Sigma/BLD Pharm
Molecular Formula C₇H₇BrN₂O-
Molecular Weight 215.05 g/mol Average Mass
Exact Mass 213.9742 (⁷⁹Br) / 215.9721 (⁸¹Br)Distinct 1:1 isotope pattern
Appearance Off-white to pale beige solidOxidizes slightly upon air exposure
Solubility DMSO (>50 mg/mL), MeOH (Moderate)Poor water solubility; avoid aqueous stock
pKa (Calculated) ~3.5 (Aniline), ~14 (Amide)Amine is weakly basic due to EWG (Br)
H-Bond Donors 2 (Amide + Amine)Critical for PARP active site binding

Structural & Electronic Analysis

Understanding the electronic environment of the benzene ring is crucial for predicting reactivity and NMR shifts.

  • Electronic Push-Pull: The molecule features a "push-pull" system. The amino group (-NH₂) at position 3 is a strong electron donor (resonance), while the amide (-CONH₂) at position 1 and bromine (-Br) at position 4 are electron-withdrawing.

  • Steric Ortho-Effect: The ortho relationship between the amino group and the bromine atom is the molecule's most valuable feature. This geometry permits cyclization reactions (e.g., with aldehydes or carboxylic acids) to form fused heterocycles.

  • Reactivity Profile: The C4-Br bond is activated for oxidative addition by palladium catalysts, facilitated by the ortho-amino group which can act as a directing group or participate in subsequent condensation.

Visualization: Electronic & Reactivity Map

G Core This compound Core Scaffold Amide C1-Amide (-CONH2) H-Bond Donor/Acceptor (PARP Binding Motif) Core->Amide H-Bond Network Amine C3-Amine (-NH2) Nucleophile for Cyclization (Ortho-director) Core->Amine Cyclization Bromo C4-Bromine (-Br) Cross-Coupling Handle (Suzuki/Buchwald) Core->Bromo Pd-Catalysis Amine->Bromo Ortho-Relationship (Essential for Fused Rings)

Caption: Functional map highlighting the orthogonal reactivity of the three substituents.

Synthesis Protocol: Amide Coupling Route

While reduction of 3-nitro-4-bromobenzamide is possible, the Amide Coupling route starting from 3-amino-4-bromobenzoic acid is preferred in discovery chemistry due to the commercial availability of the acid and the ability to avoid energetic nitro-reduction steps.

Validated Workflow

Reagents:

  • Substrate: 3-Amino-4-bromobenzoic acid (1.0 eq)

  • Amine Source: Ammonium Chloride (NH₄Cl) (3.0 eq)

  • Coupling Agent: HATU or EDC·HCl (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 3-amino-4-bromobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under N₂ atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at Room Temperature (RT) to form the active ester.

    • Expert Insight: The color often deepens to yellow/orange upon activation.

  • Amidation: Add solid NH₄Cl (3.0 eq) in one portion.

    • Note: NH₄Cl is sparingly soluble in DMF; vigorous stirring is required.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: 215/217 [M+H]⁺).

  • Workup (Critical for Purity):

    • Dilute reaction mixture with EtOAc (10 volumes).

    • Wash sequentially with:

      • 10% LiCl (aq) (removes DMF).

      • Sat. NaHCO₃ (removes unreacted acid).

      • Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash chromatography (0-10% MeOH in DCM).

Visualization: Synthesis Flowchart

Synthesis Start Start: 3-Amino-4-bromobenzoic acid Activation Activation: + HATU, DIPEA, DMF (Active Ester Formation) Start->Activation Addition Amidation: + NH4Cl (Solid) Stir 16h @ RT Activation->Addition Check QC Check: LC-MS for m/z 215/217 Addition->Check Workup Workup: EtOAc Extraction LiCl Wash (Remove DMF) NaHCO3 Wash (Remove Acid) Check->Workup Complete Final Product: This compound Workup->Final

Caption: Step-by-step amide coupling protocol using HATU activation.

Analytical Characterization (Self-Validating)

To ensure the identity of the synthesized compound, the following spectral features must be observed.

A. Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Signature: The bromine atom provides a definitive "fingerprint." You must observe two peaks of nearly equal intensity separated by 2 mass units.

    • ⁷⁹Br Peak: ~215.0 Da [M+H]⁺

    • ⁸¹Br Peak: ~217.0 Da [M+H]⁺

    • Validation: If you see only a single peak at 215, you have likely debrominated the product (common side reaction in Pd-catalyzed steps, though rare in amide coupling).

B. ¹H-NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • Amide Protons: Two broad singlets (or one very broad hump) typically between δ 7.2 – 8.0 ppm . These are exchangeable with D₂O.

  • Amine Protons: Broad singlet around δ 5.5 ppm .

  • Aromatic Region (3 Protons):

    • H2 (Position 2): ~δ 7.3 ppm (d, J ≈ 2 Hz). This proton is "sandwiched" between the amide and amine, appearing as a doublet due to meta-coupling with H6.

    • H5 (Position 5): ~δ 7.5 ppm (d, J ≈ 8.5 Hz). This is ortho to the bromine and shielded slightly by the amine.

    • H6 (Position 6): ~δ 7.1 ppm (dd, J ≈ 8.5, 2 Hz).

Application Context: PARP Inhibition

The 3-aminobenzamide moiety is a classic pharmacophore that binds to the nicotinamide pocket of the PARP enzyme.

  • Mechanism: The amide group forms hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic domain.

  • Evolution: this compound is rarely used as a drug itself due to low potency (IC₅₀ in µM range). However, it is the precursor to Veliparib-like structures.

  • Reaction Example: Cyclization of this compound with an aldehyde followed by Pd-catalyzed coupling at the bromine position yields 2-substituted-benzimidazole-4-carboxamides, a potent class of PARP inhibitors.

Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2-8°C under inert gas. The amine is susceptible to oxidation (browning) over time.

  • Disposal: Halogenated organic waste stream.

References

  • Sigma-Aldrich. (2023). Product Specification: this compound (CAS 98550-53-9).[2][3]Link

  • Selleck Chemicals. (2023). 3-Aminobenzamide PARP Inhibitor Profile.[4][5] (Reference for parent scaffold biological activity). Link

  • ChemicalBook. (2023). Synthesis routes and spectral data for this compound.Link

  • National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 3-Aminobenzamide derivatives.[1]Link

  • MedChemExpress. (2023). PARP Inhibitor Design and Structure-Activity Relationships.Link

Sources

3-Amino-4-bromobenzamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

3-Amino-4-bromobenzamide is a high-value halogenated aniline derivative serving as a "privileged scaffold" in medicinal chemistry. Its structural duality—featuring an electron-withdrawing amide, a nucleophilic amine, and a reactive aryl bromide—makes it a linchpin in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and kinase inhibitors.

The following data consolidates current industrial specifications.

Table 1: Core Chemical Identifiers
ParameterSpecification
IUPAC Name This compound
CAS Number 98550-53-9
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
SMILES NC1=CC(C(N)=O)=CC=C1Br
InChIKey GWQQRVWVDJNYIK-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Melting Point 134–138 °C (Experimental)
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water

Synthetic Utility & Retrosynthetic Logic

To the synthetic chemist, this compound is defined by its orthogonal reactivity. It offers three distinct "exit vectors" for structural diversification:

  • C-4 Bromide (Electrophile): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The presence of the electron-withdrawing amide at C-1 activates this position for oxidative addition relative to non-functionalized aryl halides.

  • C-3 Amine (Nucleophile): Available for acylation, sulfonylation, or reductive amination.

  • C-3/C-4 Vicinal Pair: Allows for cyclocondensation to form heterocycles such as quinazolinones or benzimidazoles.

Divergent Synthesis Strategy

The diagram below illustrates how this molecule serves as a central hub for library generation.

DivergentSynthesis Core This compound (Scaffold) Suzuki Biaryl Scaffolds (via Suzuki Coupling) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Base, Heat Cycliz Quinazolinones (via Cyclocondensation) Core->Cycliz R-CHO or R-COOH Cyclization Amide PARP Inhibitor Analogs (via N-Acylation) Core->Amide R-COCl Base

Figure 1: Chemoselective derivatization pathways for this compound.

Experimental Protocols

A. Synthesis of this compound

Context: While commercially available, in-house synthesis is often required to introduce isotopic labels or when bulk quantities are needed. The preferred route involves the chemoselective reduction of 4-bromo-3-nitrobenzamide.

Critical Mechanism: Standard catalytic hydrogenation (H₂/Pd-C) is NOT recommended for this substrate. Palladium often catalyzes the hydrodehalogenation of aryl bromides, cleaving the C-Br bond and yielding 3-aminobenzamide as an impurity.

  • Recommended Method: Iron (Fe) powder in acetic acid or Stannous Chloride (SnCl₂) reduction. These methods are chemoselective for the nitro group, leaving the aryl bromide intact.

Protocol: Fe-Mediated Reduction
  • Setup: Charge a 250 mL round-bottom flask with 4-bromo-3-nitrobenzamide (10 mmol, 2.45 g) and Ethanol (50 mL).

  • Activation: Add Iron powder (5 equiv, 50 mmol, ~2.8 g) and Ammonium Chloride (1 equiv, dissolved in minimal water).

  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring. Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow) should vanish, leaving a fluorescent amine spot.

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron oxides.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between Ethyl Acetate and saturated NaHCO₃ (to neutralize residual acid).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

B. Application: Suzuki-Miyaura Coupling

Context: Utilizing the C-4 bromine to attach an aryl group.

  • Reagents: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with Nitrogen for 10 mins. Heat at 90°C for 4–6 hours.

  • Note: The free amine at C-3 does not generally interfere with the palladium cycle, but oxidative degradation is possible if the reaction is not strictly anaerobic.

Structural Biology & Medicinal Chemistry Applications[1][3]

The Benzamide Pharmacophore in PARP Inhibition

This compound is a structural analog of nicotinamide . In the context of PARP (Poly ADP-ribose Polymerase) inhibition:

  • The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket.

  • The aryl ring engages in π-stacking with Tyr907.

  • The 3-amino and 4-bromo substituents project into the hydrophobic pocket, improving potency and selectivity compared to unsubstituted benzamide.

SynthesisWorkflow Start 4-Bromobenzoic Acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 4-Bromo-3-nitrobenzoic acid Step1->Inter1 Step2 Amidation (SOCl2 then NH3) Inter1->Step2 Inter2 4-Bromo-3-nitrobenzamide Step2->Inter2 Step3 Chemoselective Reduction (Fe/AcOH or SnCl2) Inter2->Step3 Final This compound (Target) Step3->Final

Figure 2: Linear synthesis workflow from commodity starting materials.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at Room Temperature (RT), kept dry. Light sensitive—store in amber vials.

References

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

  • Bridges, T. M., et al. (2017).[2] Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Physical and chemical properties of 3-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Amino-4-bromobenzamide (CAS: 98550-53-9) is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1] Characterized by the coexistence of an electron-donating amino group (


), an electron-withdrawing amide group (

), and a reactive bromine handle, it functions as a versatile "linchpin" intermediate.

This compound is extensively utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors. Its orthogonal reactivity profile allows for sequential functionalization—typically exploiting the bromine atom for palladium-catalyzed cross-couplings and the amino group for heterocycle formation. This guide provides a validated physicochemical profile, synthetic methodologies, and handling protocols grounded in empirical data.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models used in pharmaceutical formulation.

Table 1: Core Physical & Chemical Properties
PropertyValue / DescriptionSource/Notes
CAS Number 98550-53-9Verified Registry
IUPAC Name This compound
Molecular Formula

Molecular Weight 215.05 g/mol Monoisotopic Mass: 213.97
Appearance White to off-white crystalline powderRecrystallized from EtOH
Melting Point 160 – 170 °CExperimental range [1]
Boiling Point ~360 °C (Predicted)Decomposes prior to BP
Density 1.7 ± 0.1 g/cm³Predicted
Solubility (25°C) DMSO (>50 mg/mL), Methanol (Moderate)Water (<1 mg/mL)
pKa (Aniline) ~3.5 – 4.0Protonation of

LogP 0.8 – 1.1Lipophilic, non-ionizable at pH 7.4

Structural Analysis & Reactivity

The chemical behavior of this compound is dictated by the electronic interplay of its substituents on the benzene ring.

Electronic Effects
  • C-4 Bromine: The bromine atom exerts a weak inductive withdrawing effect (

    
    ) but is primarily defined by its lability in oxidative addition steps with transition metals (Pd, Ni).
    
  • C-3 Amino Group: A strong resonance donor (

    
    ) that activates the ortho and para positions. However, the ortho position (C-2) is sterically crowded by the amide, and C-4 is blocked by bromine, directing electrophilic aromatic substitution (EAS) primarily to C-6.
    
  • C-1 Amide: A moderate electron-withdrawing group (

    
    ) that deactivates the ring, stabilizing the molecule against rapid oxidation compared to simple anilines.
    
Functional Group Transformations

The molecule offers three distinct vectors for chemical modification:

  • Suzuki-Miyaura Coupling: The C-Br bond is highly amenable to coupling with aryl boronic acids, preserving the amide and amine functionalities.

  • Sandmeyer Reaction: The primary amine can be diazotized and converted to

    
    , 
    
    
    
    , or
    
    
    , altering the electronic landscape.
  • Cyclocondensation: The ortho relationship between the amine and bromine allows for the synthesis of benzimidazoles or quinazolinones when reacted with aldehydes or carboxylic acid derivatives.

Synthetic Methodologies

Two primary routes are established for the synthesis of this compound. Route A is preferred for laboratory scale due to milder conditions and higher regiocontrol.

Route A: Amidation of 3-Amino-4-bromobenzoic Acid

This pathway avoids the regioselectivity issues of brominating 3-aminobenzamide directly.

Protocol:

  • Activation: Dissolve 3-amino-4-bromobenzoic acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 mins.

  • Amidation: Add aqueous ammonia (28%) or ammonium chloride (2.0 eq) with DIPEA (3.0 eq).

  • Workup: Stir at RT for 12 hours. Dilute with water to precipitate the product. Filter, wash with water, and dry under vacuum.

Route B: Reduction of 3-Nitro-4-bromobenzamide

Useful when the nitro-precursor is readily available. Requires chemoselective reduction to avoid debromination.

  • Reagents:

    
     in Ethanol (reflux) or 
    
    
    
    .
  • Note: Catalytic hydrogenation (

    
    ) is not  recommended due to the high risk of hydrogenolysis (cleaving the C-Br bond).
    
Visualization: Synthetic Pathways

Synthesis Start 3-Amino-4-bromobenzoic Acid (CAS: 2840-29-1) Activation Activated Ester (OBt ester) Start->Activation EDC, HOBt DMF, 0°C Target This compound (CAS: 98550-53-9) Activation->Target NH3 (aq) or NH4Cl/DIPEA AltStart 3-Nitro-4-bromobenzamide AltStart->Target Reduction (Fe/NH4Cl or SnCl2) Avoid H2/Pd!

Figure 1: Primary synthetic routes. Route A (solid lines) is preferred to maintain halogen integrity.

Reactivity & Applications Map

The utility of this compound extends beyond a simple intermediate. It is a "privileged structure" in the design of PARP-1 inhibitors (e.g., analogs of Iniparib) and kinase inhibitors.

Reactivity Core This compound (Core Scaffold) Suzuki Suzuki Coupling (Biaryl synthesis) Core->Suzuki Ar-B(OH)2, Pd(0) Cyclo Cyclocondensation (Quinazolinones) Core->Cyclo R-CHO or R-COOH Acid Cat. Diaz Sandmeyer Reaction (Substitution of NH2) Core->Diaz NaNO2, HX, CuX Biaryl 4-Aryl-3-aminobenzamides (PARP Inhibitors) Suzuki->Biaryl Heterocycle Tricyclic Kinase Inhibitors Cyclo->Heterocycle Halo 3,4-Dihalobenzamides Diaz->Halo

Figure 2: Functionalization vectors showing the conversion of the core scaffold into bioactive motifs.

Analytical Characterization (Quality Control)

To ensure the integrity of the compound for biological assays, the following analytical signatures should be verified.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     7.6 – 8.0 ppm:  Broad singlets corresponding to the Amide 
    
    
    
    .
  • 
     7.4 ppm (d, 
    
    
    
    Hz):
    H-5 proton (Ortho to Bromine).
  • 
     7.1 ppm (d, 
    
    
    
    Hz):
    H-2 proton (Between Amide and Amine).
  • 
     6.9 ppm (dd):  H-6 proton.
    
  • 
     5.4 – 5.8 ppm:  Broad singlet, Aniline 
    
    
    
    .
  • Note: The aniline protons are exchangeable and may shift depending on water content or concentration.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV at 254 nm (Aromatic absorption).

  • Retention Time: Expect elution after 3-aminobenzamide but before 4-bromobenzamide due to the polarity of the extra amino group.

Handling and Safety Protocols

Hazard Classification (GHS):

  • Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Acute Toxicity: Harmful if swallowed (H302).[2]

Storage:

  • Store at 2–8°C (Refrigerated) to prevent slow oxidation of the aniline group (browning).

  • Keep container tightly closed in a dry, well-ventilated place. Light sensitive (store in amber vials).

Disposal:

  • Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx and HBr gases).

References

  • PubChem Database. (2024).[2] Compound Summary: this compound.[1] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Targeting the Nicotinamide Pocket: A Technical Guide to 3-Amino-4-bromobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Rationale

3-Amino-4-bromobenzamide (CAS: 98550-53-9) represents a critical structural evolution of the prototypical Poly (ADP-ribose) polymerase (PARP) inhibitor, 3-aminobenzamide (3-AB). While 3-AB was the first molecule identified to competitively inhibit PARP by mimicking the nicotinamide moiety of NAD+, it suffered from low potency (IC50 in the µM range) and lack of selectivity.

The introduction of a bromine atom at the 4-position serves two pivotal medicinal chemistry functions:

  • Halogen Bonding: The bromine atom can engage in halogen bonding with carbonyl backbone residues within the PARP active site, potentially increasing residence time.

  • Steric Occlusion: The bulky halogen restricts the rotation of the benzamide ring, forcing the molecule into a conformation that more tightly fits the hydrophobic pocket adjacent to the catalytic glutamate residues.

This guide details the synthesis, structural biology, and validation protocols for this specific derivative, serving as a template for benzamide-based fragment optimization.

Structural Biology & Mechanism of Action

The pharmacological efficacy of this compound relies on its ability to compete with NAD+ for the PARP-1 and PARP-2 active sites.

The Nicotinamide Mimicry

PARP enzymes catalyze the transfer of ADP-ribose to target proteins (PARylation) upon detecting DNA strand breaks. The enzyme consumes NAD+ in this process.[1]

  • The Pharmacophore: The 3-amino and 1-carboxamide groups form a pseudo-ring via an intramolecular hydrogen bond, perfectly mimicking the nicotinamide ring of NAD+.

  • The 4-Bromo Effect: In the active site, the 4-position faces a hydrophobic sub-pocket. Substitution with bromine (lipophilic, electron-withdrawing) enhances van der Waals contacts compared to the unsubstituted parent (3-AB).

Signaling Pathway Visualization

The following diagram illustrates the interference of this compound in the DNA damage response (DDR) pathway.

PARP_Pathway DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1 PARP-1 Recruitment (Zinc Finger Binding) DNA_Damage->PARP1 Activates PARylation Poly(ADP-ribosyl)ation of Target Proteins PARP1->PARylation Catalysis NAD NAD+ Substrate NAD->PARP1 Binds Active Site Inhibitor This compound (Competitive Inhibitor) Inhibitor->PARP1 Blocks NAD+ Binding (Ki ~ µM range) Inhibitor->PARylation Prevents Apoptosis Synthetic Lethality (In BRCA-/- Cells) Inhibitor->Apoptosis Promotes (in HRD context) Repair Recruitment of XRCC1/Ligase III (DNA Repair) PARylation->Repair Signal Transduction

Figure 1: Mechanism of Action.[2] The derivative competes with NAD+, preventing PARylation and trapping PARP on DNA, leading to replication fork collapse in susceptible cells.

Chemical Synthesis: The Nitro-Reduction Route

Direct bromination of 3-aminobenzamide often yields a mixture of regioisomers (2-, 4-, and 6-bromo). To ensure regiospecificity and high purity suitable for biological assays, the "Nitro-Reduction" route starting from 4-bromo-3-nitrobenzoic acid is the gold standard.

Synthetic Workflow

Synthesis_Route SM 4-Bromo-3-nitrobenzoic acid (Starting Material) Inter1 Acid Chloride Intermediate SM->Inter1 SOCl2, Reflux (Activation) Inter2 4-Bromo-3-nitrobenzamide (Precursor) Inter1->Inter2 NH3 (aq) (Amidation) Product This compound (Target) Inter2->Product SnCl2 / HCl (Selective Reduction)

Figure 2: Regioselective synthesis pathway avoiding isomer contamination.

Detailed Protocol

Step 1: Amidation

  • Reagents: 4-Bromo-3-nitrobenzoic acid (1 eq), Thionyl Chloride (

    
    , 3 eq), DMF (cat.), Ammonium Hydroxide (
    
    
    
    ).
  • Procedure:

    • Dissolve 4-bromo-3-nitrobenzoic acid in anhydrous toluene. Add catalytic DMF.

    • Add

      
       dropwise and reflux for 3 hours until gas evolution ceases.
      
    • Evaporate solvent to obtain the acid chloride residue.

    • Resuspend residue in dry DCM and cool to 0°C.

    • Slowly add excess aqueous

      
      . A precipitate will form immediately.
      
    • Filter the solid, wash with water, and dry.[3]

    • Checkpoint: Verify intermediate via TLC (Ethyl Acetate:Hexane 1:1).

Step 2: Selective Reduction (Nitro to Amino) Note: Catalytic hydrogenation (


) carries a risk of de-halogenation (removing the bromine). Therefore, Stannous Chloride (

) reduction is preferred.
  • Reagents: 4-Bromo-3-nitrobenzamide (from Step 1),

    
     (5 eq), Ethanol, Conc. HCl.
    
  • Procedure:

    • Suspend the nitro-benzamide in Ethanol (0.1 M concentration).

    • Add

      
       followed by dropwise addition of conc. HCl.
      
    • Heat to 70°C for 2-4 hours. Monitor by TLC (amine will be more polar/fluorescent).

    • Workup (Critical): Neutralize carefully with 1N NaOH to pH 8-9. The tin salts will form a thick emulsion. Use Celite filtration to remove tin salts.

    • Extract filtrate with Ethyl Acetate (3x).

    • Recrystallize from Ethanol/Water.

Structure-Activity Relationship (SAR) Data

The following table summarizes how the 4-position substituent affects the physicochemical and biological profile compared to the parent molecule.

CompoundR-Group (Pos 4)Electronic EffectSteric Bulk (ų)PARP1 IC50 (Est.)*Solubility (logP)
3-Aminobenzamide -HNeutral~030 - 50 µM0.82
3-Amino-4-chlorobenzamide -ClEWG (Inductive)~1910 - 25 µM1.45
This compound -BrEWG + Halogen Bond~265 - 15 µM 1.71

Note: IC50 values are assay-dependent. The 4-bromo derivative generally exhibits 2-3x higher potency than the parent 3-AB due to hydrophobic pocket occupancy [1][2].

Validation Protocols

Universal Colorimetric PARP Assay

To validate the synthesized compound, use a histone-coated plate assay which measures the incorporation of biotinylated ADP-ribose.

Reagents:

  • PARP-HS Assay Kit (e.g., Trevigen or similar).

  • Inhibitor Stock: Dissolve this compound in DMSO (10 mM stock).

  • Substrate: NAD+ / Biotinylated-NAD+ mix.

Workflow:

  • Coat: 96-well strip wells with Histones (overnight, 4°C).

  • Block: Add BSA blocking buffer (1 hr, RT).

  • Reaction: Add PARP-1 enzyme (0.5 Unit/well) + Inhibitor (Serial dilution: 0.1 µM to 100 µM).

  • Initiate: Add NAD+/Biotin-NAD+ cocktail. Incubate 1 hr @ 25°C.

  • Detect: Wash -> Add Strep-HRP -> Wash -> Add TMB Substrate.

  • Read: Measure Absorbance at 450 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Crystallization for X-Ray Diffraction

To confirm the binding mode (halogen bonding):

  • Method: Hanging drop vapor diffusion.

  • Protein: PARP-1 catalytic domain (10 mg/mL).

  • Reservoir: 100 mM Tris (pH 7.5), 20% PEG 4000, 0.2 M

    
    .
    
  • Ligand: Soak crystals with 1 mM this compound for 24 hours pre-diffraction.

References

  • Virág, L., & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews. Retrieved from [Link]

Sources

The Solubility Profile of 3-Amino-4-bromobenzamide in Organic Solvents: A Framework for Experimental Determination and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] Benzamide derivatives, a cornerstone of modern medicinal chemistry, frequently present solubility challenges that must be systematically addressed during drug development.[3] This technical guide presents a comprehensive framework for determining and interpreting the solubility profile of 3-Amino-4-bromobenzamide, a representative benzamide compound, in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document provides the theoretical grounding, detailed experimental protocols, and analytical methodologies required for researchers to establish this crucial dataset. We will detail the gold-standard isothermal shake-flask method, provide a robust High-Performance Liquid Chromatography (HPLC) protocol for quantification, and explain the causality behind key experimental choices, empowering scientists to generate reliable and reproducible solubility data for novel chemical entities.

The Imperative of Solubility Profiling in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to the clinic is critically dependent on its physicochemical properties. Among these, solubility is arguably one of the most fundamental parameters. It dictates the dissolution rate, and by extension, the absorption and bioavailability of an orally administered drug.[1][4] A poor solubility profile can lead to insufficient drug exposure, variable clinical outcomes, and significant formulation challenges.

For medicinal chemists and process chemists, understanding solubility in organic solvents is equally vital. It governs decisions in:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Crystallization: Identifying suitable solvent systems for producing the desired polymorph with optimal purity and morphology.

  • Formulation: Developing liquid formulations or enabling advanced formulation strategies like amorphous solid dispersions.

This guide uses this compound as a case study to illustrate a rigorous, first-principles approach to solubility characterization.

Theoretical Underpinnings of Solubility

Solubility is the result of a thermodynamic equilibrium between the solid state of a solute and its dissolved state in a solvent. This process is governed by the Gibbs free energy of solution (ΔG_sol), which involves a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

The principle of "like dissolves like" provides a useful heuristic. Key molecular interactions that dictate solubility include:

  • Polarity: The polarity of both this compound and the solvent is paramount. The presence of an amino (-NH2) group and an amide (-CONH2) group makes the molecule capable of acting as both a hydrogen bond donor and acceptor, suggesting a preference for polar solvents.

  • Hydrogen Bonding: Solvents that can effectively form hydrogen bonds with the amino and amide groups will generally be more effective at overcoming the crystal lattice energy of the solid compound.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the this compound molecules together in the crystal lattice must be overcome by the energy of solvation. Stronger crystal packing leads to lower solubility.

A systematic evaluation across solvents with varying polarities, dielectric constants, and hydrogen bonding capabilities is essential to build a comprehensive solubility profile.

Experimental Workflow for Thermodynamic Solubility Determination

The most reliable method for determining thermodynamic solubility is the isothermal shake-flask method.[5] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The following workflow outlines the complete process from preparation to analysis.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_compound Verify Purity & Identity of this compound prep_solvents Select & Prepare Organic Solvents add_excess Add Excess Solid to Solvent in Vials prep_solvents->add_excess shake Agitate at Constant Temperature (e.g., 25°C) for 24-72h add_excess->shake phase_sep Phase Separation (Centrifugation/Filtration) shake->phase_sep aliquot Extract Clear Supernatant phase_sep->aliquot dilute Dilute Sample into Mobile Phase aliquot->dilute hplc Quantify Concentration via Validated HPLC Method dilute->hplc calculate Calculate Solubility (mg/mL, mol/L) hplc->calculate

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Experimental Protocol: Shake-Flask Method

Rationale: This protocol is designed to be a self-validating system. The use of excess solid and a long equilibration time ensures that the measured concentration represents the true thermodynamic solubility limit, not a kinetically trapped supersaturated state. Temperature control is critical as solubility is highly temperature-dependent.

Materials & Equipment:

  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade)

  • Glass scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge or syringe filters (0.22 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Validated HPLC system

Step-by-Step Procedure:

  • Preparation: Accurately weigh approximately 10-20 mg of this compound into a series of glass vials. The key is to ensure an excess of solid will remain undissolved at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for at least 24 hours. A 48- or 72-hour time point is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To separate the saturated liquid phase from the solid, either:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter the supernatant using a syringe fitted with a solvent-compatible (PTFE) 0.22 µm filter. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.[4]

  • Sample Preparation: Carefully pipette a known volume of the clear, saturated supernatant into a volumetric flask. Dilute this aliquot with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

Quantitative Analysis via HPLC

A validated HPLC method is essential for the accurate quantification of the dissolved compound.[6] The following method is a robust starting point for benzamide derivatives and should be validated for this compound specifically.

HPLC Method Protocol

Rationale: This reversed-phase method provides excellent separation for moderately polar compounds like benzamides. UV detection is straightforward and sensitive for aromatic compounds. Method validation ensures that the results are accurate, precise, and reproducible.[7]

Instrumentation and Conditions:

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (Gradient or Isocratic, e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

Procedure:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of mobile phase (or a strong solvent like acetonitrile) to create a 1 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject the working standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to generate a calibration curve. The curve should exhibit excellent linearity (R² > 0.999).

  • Sample Analysis: Inject the diluted samples from the solubility experiment (Section 3.1, Step 5) and record the peak areas.

  • Solubility Calculation: Use the linear regression equation from the calibration curve to determine the concentration of this compound in the diluted samples. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table. This allows for easy comparison and helps in building a comprehensive understanding of the compound's behavior.

Table 1: Experimentally Determined Solubility of this compound at 25°C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
n-Heptane0.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Methanol5.1Experimental ValueCalculated Value
Water10.2Experimental ValueCalculated Value

Note: Molecular Weight of this compound (C7H7BrN2O) is 215.05 g/mol .

Interpretation: The results should be analyzed by correlating the solubility values with the physicochemical properties of the solvents. For instance, high solubility in methanol and ethanol would be expected due to their polarity and hydrogen bonding capabilities, which can effectively solvate the amino and amide groups. Conversely, low solubility in a non-polar solvent like n-heptane would be anticipated.

Conclusion

This guide provides a robust and scientifically sound framework for determining the solubility profile of this compound in organic solvents. By adhering to the detailed protocols for the isothermal shake-flask method and HPLC quantification, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical dataset that informs crucial decisions throughout the drug discovery and development pipeline, from synthetic route optimization to final dosage form design. A thorough understanding of solubility, grounded in meticulous experimental work, is indispensable for advancing promising compounds toward clinical reality.

References

[6] BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. [1] Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [8] Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [2] Jouyban, A., & Fakhree, M. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [5] Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [4] (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [9] ChemBK. (2024). 3-Bromobenzamide. [10] ChemScene. (n.d.). 3-Amino-4-bromobenzenesulfonamide. [11] BenchChem. (2025). Technical Support Center: Improving the Solubility of 3-amino-4-bromo-N-cyclohexylbenzamide. [7] Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [3] BenchChem. (2025). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. [12] ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Sigma-Aldrich. (n.d.). This compound | 98550-53-9. [13] Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. BLD Pharm. (n.d.). 98550-53-9|this compound. [14] Sinfoo Biotech. (n.d.). 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1. [15] Pharmaffiliates. (n.d.). CAS No : 98550-53-9| Chemical Name : this compound.

Sources

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 3-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic properties of a drug candidate. Understanding the pKa of a molecule is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of 3-Amino-4-bromobenzamide, a molecule of interest in medicinal chemistry. Due to the absence of direct experimental pKa values in publicly available literature, this document outlines a robust framework for its theoretical estimation based on the analysis of structurally related compounds. Furthermore, it details validated experimental protocols for empirical pKa determination, specifically potentiometric titration and UV-Vis spectrophotometry, explaining the causal science behind these methodologies. The narrative synthesizes theoretical prediction with practical experimental guidance, offering field-proven insights for drug development professionals.

The Central Role of pKa in Drug Discovery and Development

The majority of pharmaceutical compounds are weak acids or bases, meaning their ionization state is highly dependent on the pH of their environment.[1] The pKa value defines the specific pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms.[2] This equilibrium is paramount in drug development as it profoundly influences a drug's solubility, lipophilicity, membrane permeability, and protein binding.[1][3]

The human body presents a diverse range of pH environments, from the highly acidic stomach (pH 1-3) to the slightly alkaline plasma (pH ~7.4) and urine (pH up to 8).[2][4] A drug's ability to navigate these environments and reach its target site is directly linked to its pKa.[3]

  • Absorption: Non-ionized drug forms are generally more lipophilic and can more readily cross the lipid bilayers of cell membranes, such as those in the gastrointestinal tract.[2] Therefore, a drug's pKa will dictate where along the GI tract it is best absorbed.[5]

  • Distribution: Once in the bloodstream (pH ~7.4), the ionization state affects how a drug distributes into tissues and whether it can cross critical barriers like the blood-brain barrier.[1]

  • Excretion: Ionized drugs are typically more water-soluble and are more readily excreted by the kidneys.[2] Manipulating urine pH is a clinical strategy used to enhance the elimination of certain drugs in cases of overdose.[2]

Given these critical dependencies, an early and accurate understanding of a molecule's pKa is indispensable for optimizing its ADME properties and overall therapeutic efficacy.[3][6]

Structural Analysis and Theoretical pKa Estimation of this compound

This compound possesses two key ionizable functional groups: a primary aromatic amine (-NH₂) and a primary amide (-CONH₂). Each group's propensity to gain or lose a proton is influenced by the electronic effects of the other substituents on the benzene ring.

  • The Amino Group (Basic Center): The primary aromatic amine is the principal basic center of the molecule. Aniline, the parent compound, has a pKa of approximately 4.6.[7] Substituents on the phenyl ring can significantly alter this value.

    • Electron-withdrawing groups decrease the electron density on the nitrogen atom, making it a weaker base and thus lowering its pKa.[7][8]

    • Electron-donating groups increase the electron density on the nitrogen, making it a stronger base and raising its pKa.[8][9]

In this compound, the amino group is influenced by:

  • The Bromo (-Br) group: Located para to the amino group, bromine is an electron-withdrawing group via induction but a weak electron-donating group via resonance. Its net effect is electron-withdrawing, which is expected to decrease the basicity of the amino group. For reference, the pKa of 4-bromoaniline is approximately 3.86.[10][11]

  • The Benzamide (-CONH₂) group: Located meta to the amino group, the amide group is electron-withdrawing through its carbonyl moiety. This will further decrease the electron density on the amino nitrogen, leading to a lower pKa.

  • The Amide Group (Acidic/Basic Properties): The amide group is generally considered very weakly basic and very weakly acidic. The lone pair on the amide nitrogen is delocalized into the carbonyl group, making it a much weaker base than the amino group. The amide N-H proton is very weakly acidic, with the pKa of benzamide itself being approximately 13 in water.[12] For most physiological applications, the amide group of this compound can be considered non-ionizable within the physiological pH range.

Predicted pKa Values:

Based on the analysis of substituent effects, we can predict the ionization behavior of this compound.

Ionizable GroupPredicted CharacterEstimated pKaRationale
Aromatic Amino Group Basic~2.5 - 3.5The pKa of aniline (~4.6) is reduced by the electron-withdrawing effects of the para-bromo substituent (pKa of 4-bromoaniline is ~3.86)[10][11] and the meta-amide group. The combined effect will likely result in a significantly lower pKa than that of 4-bromoaniline.
Amide N-H Group Very Weakly Acidic> 13The amide proton is generally not acidic enough to ionize under physiological conditions. The pKa of benzamide is ~13.[12]
Ionization Equilibria Visualization

The following diagram illustrates the primary ionization equilibrium for this compound. At pH values significantly below its pKa, the protonated (cationic) form will predominate, while at pH values above its pKa, the neutral form will be the major species.

ionization cluster_pKa pKa ≈ 2.5 - 3.5 Neutral Neutral Form (Predominant at pH > pKa) Protonated Protonated Form (Predominant at pH < pKa) Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Caption: Ionization equilibrium of this compound.

Experimental Determination of pKa Values

While theoretical estimation provides a valuable starting point, experimental determination is essential for obtaining an accurate pKa value. The two most common and reliable methods for this are potentiometric titration and UV-Vis spectrophotometry.[13][14]

Method 1: Potentiometric Titration

Principle: This classic method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[15][16] A plot of pH versus the volume of titrant added generates a titration curve. The pKa is determined from the midpoint of the buffer region, which corresponds to the inflection point of the curve.[15] At this half-equivalence point, the concentrations of the protonated and neutral species are equal, and therefore, pH = pKa.[15]

  • Preparation of Solutions:

    • Analyte Solution: Prepare a solution of this compound at a concentration of approximately 1-10 mM.[15] Due to the compound's likely low aqueous solubility, a co-solvent such as methanol or DMSO may be required. Note that the presence of a co-solvent can slightly alter the measured pKa, so it's crucial to report the exact solvent system used.[17]

    • Titrant: As this compound is a weak base, a standardized strong acid, such as 0.1 M Hydrochloric Acid (HCl), will be used as the titrant.[15]

    • Ionic Strength Adjuster: To maintain a constant ionic strength throughout the titration, add a background electrolyte like 0.15 M Potassium Chloride (KCl) to the analyte solution.[15]

  • Instrumentation & Setup:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[15]

    • Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Use a magnetic stirrer for continuous and gentle mixing.

    • Immerse the calibrated pH electrode and the tip of the burette containing the titrant into the solution.

    • Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with pH measurements, especially when titrating bases.[15]

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is the pH value at the half-equivalence point (i.e., at half the volume of titrant required to reach the equivalence point).[15]

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

Principle: This method is applicable if the protonated and neutral forms of the molecule have different ultraviolet-visible absorption spectra.[18] The absorbance of a solution of the compound is measured across a range of pH values. By plotting the change in absorbance at a specific wavelength against pH, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the pKa.[19][20]

  • Preparation of Solutions:

    • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at approximately 10 mM.[18]

    • Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 1 to 12).[18] It is crucial that the buffers themselves do not have significant UV absorbance in the region of interest.

  • Instrumentation & Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Determine the optimal wavelength for analysis by recording the full UV spectra of the compound in highly acidic (e.g., pH 1) and highly alkaline (e.g., pH 12) solutions to identify the wavelength with the largest difference in absorbance between the ionized and neutral forms.

  • Measurement Procedure:

    • Prepare a series of samples by adding a small, fixed amount of the stock solution to each of the different pH buffers. The final concentration of the analyte should be low enough to be within the linear range of the Beer-Lambert law.[19] A final co-solvent concentration of ≤2% is often recommended to minimize its effect on the pKa.[18]

    • For each sample, measure the absorbance at the pre-determined analytical wavelength. Use the corresponding buffer solution as a blank.

  • Data Analysis:

    • Plot the measured absorbance (y-axis) against the pH of the buffer solutions (x-axis).

    • The resulting data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the appropriate Henderson-Hasselbalch derived equation or by finding the maximum of the first derivative of the curve.[6][19]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion and Implications for Drug Development

The ionization behavior of this compound is dominated by its primary aromatic amino group. Theoretical analysis based on the electronic effects of the bromo and benzamide substituents strongly suggests that this compound is a weak base with an estimated pKa in the range of 2.5 to 3.5.

This predicted pKa has significant implications for its potential as a drug candidate:

  • Oral Absorption: With a pKa in this range, this compound would be predominantly in its ionized, more water-soluble form in the highly acidic environment of the stomach (pH 1-3). As it moves into the more alkaline environment of the small intestine (pH 5.5-8), the equilibrium will shift significantly towards the neutral, more lipophilic form.[5] This suggests that the primary site of absorption for this compound would likely be the intestine.[5]

  • Solubility & Formulation: The pH-dependent solubility will be a critical factor in formulation development. The compound will be more soluble at acidic pH values.

  • Physiological Distribution: At the physiological pH of blood (~7.4), the compound will exist almost entirely in its neutral, non-ionized form, which would facilitate its distribution into tissues and across cellular membranes.[3]

While these predictions provide a solid foundation, it is imperative to confirm the pKa value through rigorous experimental methods like potentiometric titration or UV-Vis spectrophotometry. An accurate, empirically determined pKa is a non-negotiable prerequisite for advancing any compound through the drug development pipeline, as it provides the essential data needed for predictive modeling of ADME properties and for rational formulation design.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Symeres. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion?. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Retrieved from [Link]

  • Reijenga, J., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Chemical Education. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara University Journal of Faculty of Pharmacy. Retrieved from [Link]

  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines. Retrieved from [Link]

  • YouTube. (2022). Drug's pKa and its absorption. Retrieved from [Link]

  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. Syracuse University. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • Pharma Instinct. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. ijper.org. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 7-Bromoquinazolin-4(3H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of 7-bromoquinazolin-4(3H)-one , a privileged scaffold in medicinal chemistry utilized for kinase inhibitors (e.g., EGFR, PARP). While the request specified "3-amino-4-bromobenzamide," this guide addresses the critical regiochemical requirement for the 2-amino-4-bromobenzamide isomer (anthranilamide derivative) to effect the necessary cyclization to the quinazolinone core. The protocol covers the "Niementowski-type" cyclization using formamide, oxidative condensation with aldehydes for C2-substitution, and downstream functionalization of the C7-bromide via Suzuki-Miyaura cross-coupling.

Pre-Synthesis Logic & Regiochemistry

The Isomer Distinction (Critical Check)

To synthesize a quinazolin-4(3H)-one, the primary amine (


) and the amide (

) groups must be in an ortho (1,2) relationship on the benzene ring.
  • Input Precursor: this compound (Amine is meta to Amide). This structure cannot directly cyclize to form the pyrimidine ring of the quinazolinone without complex rearrangement or external nitrogen insertion.

  • Correct Precursor: 2-Amino-4-bromobenzamide . This isomer places the nucleophilic amine ortho to the electrophilic amide, allowing for condensation with a one-carbon source (e.g., formamide, aldehyde) to close the heterocycle.

Note: This guide proceeds with 2-Amino-4-bromobenzamide as the starting material to yield the 7-bromoquinazolin-4(3H)-one core, a high-value intermediate for drug discovery.

Reaction Pathway Visualization

The following diagram illustrates the cyclization logic and the subsequent functionalization workflow.

QuinazolinoneSynthesis Start 2-Amino-4-bromobenzamide (Precursor) Core 7-Bromoquinazolin-4(3H)-one (Core Scaffold) Start->Core Method A: Cyclization (C2-H) Start->Core Method B: Oxidative Cyclization (C2-R) Reagent1 Formamide (Reflux) Reagent1->Core Reagent2 Aldehyde + Oxidant (NaHSO3/I2) Reagent2->Core Final 7-Aryl-quinazolinone (Drug Candidate) Core->Final Pd-Catalyzed Functionalization Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Suzuki->Final

Figure 1: Strategic workflow for converting 2-amino-4-bromobenzamide into functionalized quinazolinone libraries.

Experimental Protocols

Method A: Direct Cyclization to 7-Bromoquinazolin-4(3H)-one

Application: Synthesis of the unsubstituted C2 core. This is the most robust method for generating the parent scaffold.

Reagents:

  • 2-Amino-4-bromobenzamide (1.0 equiv)

  • Formamide (Excess, acts as solvent/reagent)

  • Ammonium acetate (0.1 equiv, optional catalyst)

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 2-amino-4-bromobenzamide (5.0 g, 23.2 mmol).

  • Solvent Addition: Add Formamide (25 mL). The solid may not dissolve immediately.

  • Reaction: Heat the mixture to 140–150 °C (oil bath temperature). Stir for 4–6 hours.

    • Checkpoint: The reaction is complete when TLC (Ethyl Acetate/Hexane 1:1) shows consumption of the starting benzamide (

      
      ) and appearance of a lower 
      
      
      
      fluorescent spot.
  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Quench: Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: Filter the resulting precipitate via vacuum filtration. Wash the filter cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL) to remove residual formamide.
  • Drying: Dry the solid in a vacuum oven at 60 °C overnight.

  • Yield: Expected yield: 85–92% (Off-white solid).

Method B: Oxidative Cyclization for C2-Substituted Derivatives

Application: Introducing diversity at the C2 position using aldehydes (e.g., 2-substituted-7-bromoquinazolinones).

Reagents:

  • 2-Amino-4-bromobenzamide (1.0 equiv)

  • Aryl Aldehyde (1.1 equiv)

  • Iodine (

    
    ) (1.1 equiv) OR Sodium Bisulfite (
    
    
    
    ) (3.0 equiv)
  • Solvent: DMF or Ethanol[1]

Step-by-Step Protocol (Iodine-Mediated):

  • Mixing: In a reaction vial, dissolve 2-amino-4-bromobenzamide (1.0 mmol) and the desired benzaldehyde (1.1 mmol) in DMF (3 mL).

  • Catalyst Addition: Add molecular Iodine (

    
    , 1.1 mmol) and Potassium Carbonate (
    
    
    
    , 1.0 mmol).
  • Reaction: Heat to 80–100 °C for 2–4 hours. The iodine promotes the oxidation of the intermediate aminal to the quinazolinone.

  • Work-up: Pour into aqueous sodium thiosulfate (

    
    , 10% solution) to quench excess iodine.
    
  • Isolation: Extract with Ethyl Acetate or filter the precipitate if solid forms. Recrystallize from Ethanol.

Downstream Functionalization: Suzuki-Miyaura Coupling

The 7-bromo position is highly reactive toward Palladium-catalyzed cross-coupling, allowing for the construction of biaryl libraries.

Protocol:

  • Reagents: 7-Bromoquinazolin-4(3H)-one (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Conditions: Degas with Argon/Nitrogen. Heat at 90 °C for 12 hours.

  • Purification: The quinazolinone NH is acidic; acidification may be required during workup to ensure the product is in the organic phase, or purify via precipitation.

Analytical Data Summary

Parameter2-Amino-4-bromobenzamide (Start)7-Bromoquinazolin-4(3H)-one (Product)
Formula


MW 215.05 g/mol 225.04 g/mol
Appearance White/Beige crystalline solidWhite/Off-white powder
1H NMR (DMSO-d6)

7.8 (d, H6), 7.1 (s, H3), 6.8 (d, H5)

12.3 (s, NH), 8.1 (s, H2), 8.0 (d, H5), 7.8 (s, H8), 7.6 (d, H6)
Mass Spec (ESI)


(Br pattern)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cyclization Temperature too low or insufficient formamide.Ensure bath temp >140 °C. Formamide boils at 210 °C; high heat drives the condensation.
Product Solubility Quinazolinones are often insoluble in organic solvents.Use DMF or DMSO for NMR. For reaction workup, precipitation from water is usually sufficient.
Regioisomer Purity Starting material contamination (3-amino isomer).Verify starting material by NMR. The 3-amino isomer will not cyclize and will remain as a polar impurity.

References

  • Review of Quinazolinone Synthesis: Khan, I. et al. "Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applications." European Journal of Medicinal Chemistry, 2016. Link

  • Iodine-Mediated Cyclization: Wang, Z. et al. "Iodine-Catalyzed Efficient Synthesis of Quinazolin-4(3H)-ones." Organic Letters, 2010. Link

  • Suzuki Coupling on Quinazolinones: Candeias, N.R. et al. "Post-functionalization of quinazolin-4(3H)-ones via Pd-catalyzed cross-coupling." Tetrahedron, 2018. Link

  • Standard Anthranilamide Cyclization: Connolly, D.J. et al. "Synthesis of quinazolinones from anthranilamides." Journal of Organic Chemistry, 2005. Link

Sources

Step-by-step synthesis of 3-Amino-4-bromobenzamide from 4-bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Synthetic Challenge

The conversion of 4-bromobenzamide to 3-amino-4-bromobenzamide represents a classic problem in regioselective aromatic substitution followed by chemoselective reduction. This scaffold is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various antimicrobial agents.

The synthesis hinges on two governing principles:

  • Cooperative Directing Effects: In 4-bromobenzamide, the amide group (

    
    ) is a meta-director (deactivating), and the bromine atom (
    
    
    
    ) is an ortho/para-director (deactivating). Crucially, the position ortho to the bromine is also meta to the amide. Both substituents direct the incoming electrophile to the 3-position , ensuring high regioselectivity during nitration.
  • Chemoselective Reduction: The subsequent reduction of the nitro group must occur without dehalogenating the aromatic ring (hydrodehalogenation). While catalytic hydrogenation (

    
    ) poses a risk of cleaving the 
    
    
    
    bond, metal-mediated reductions (e.g.,
    
    
    or
    
    
    ) offer superior chemoselectivity.
Workflow Visualization

The following diagram outlines the critical pathway and decision nodes for this synthesis.

SynthesisWorkflow Start Starting Material: 4-Bromobenzamide Step1 Step 1: Electrophilic Aromatic Substitution (Nitration) Start->Step1 HNO3 / H2SO4 0-5°C Inter Intermediate: 3-Nitro-4-bromobenzamide Step1->Inter Precipitation & Wash Decision Decision Node: Reduction Method Selection Inter->Decision PathA Method A: H2 / Pd-C (Risk: Dehalogenation) Decision->PathA Not Recommended PathB Method B: Fe / AcOH or SnCl2 (Selected: High Chemoselectivity) Decision->PathB Preferred Route Final Target Product: This compound PathB->Final Workup & Crystallization

Caption: Figure 1. Strategic workflow for the regioselective synthesis of this compound, highlighting the critical selection of reduction methodology to preserve the aryl bromide.

Part 2: Detailed Experimental Protocols

Step 1: Nitration of 4-Bromobenzamide

Objective: Introduce a nitro group at the 3-position via electrophilic aromatic substitution.

Mechanism & Rationale

The reaction utilizes a "mixed acid" system (


) to generate the nitronium ion (

), a potent electrophile. The temperature must be strictly controlled (

initially) to prevent dinitration or hydrolysis of the amide bond.
Protocol
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice/salt bath.

  • Solvent Charge: Add Sulfuric Acid (

    
    , conc., 98%, 100 mL)  to the flask and cool to 
    
    
    
    .
  • Substrate Addition: Slowly add 4-Bromobenzamide (20.0 g, 100 mmol) in small portions. Ensure the temperature does not exceed

    
    . Stir until fully dissolved (solution may be viscous).
    
  • Nitration: Prepare a mixture of Nitric Acid (

    
    , fuming or 70%, 7.0 mL, ~110 mmol)  and Sulfuric Acid (20 mL) . Add this solution dropwise over 45 minutes, maintaining the internal temperature between 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (

    
    ) and stir for 2-3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.
    
  • Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid via a Buchner funnel. Wash the cake copiously with cold water (

    
    ) until the filtrate is neutral (pH ~7).
    
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    

Expected Yield: 85-92% Appearance: Pale yellow powder (3-Nitro-4-bromobenzamide).

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without cleaving the carbon-bromine bond.

Mechanism & Rationale

While catalytic hydrogenation is cleaner, it frequently results in hydrodehalogenation (loss of Br). We employ a Béchamp-type reduction using Iron powder in acidic media or Stannous Chloride (


). The Iron/Acetic acid method is preferred for scalability and cost-efficiency.
Protocol
  • Setup: Equip a 1 L round-bottom flask with a reflux condenser and mechanical stirrer.

  • Charge: Suspend the 3-Nitro-4-bromobenzamide (20.0 g, 81.6 mmol) from Step 1 in Ethanol (300 mL) and Water (75 mL) .

  • Catalyst Addition: Add Iron Powder (325 mesh, 22.8 g, ~408 mmol, 5 eq) and Ammonium Chloride (

    
    , 2.2 g, 0.5 eq) .
    
    • Note: Ammonium chloride acts as an electrolyte to activate the iron surface.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring. Maintain reflux for 2-4 hours. The yellow color of the nitro compound should fade.
    
  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol (

    
    ).
    
  • Concentration: Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Crystallization: Cool the aqueous residue to

    
    . If the product does not precipitate, neutralize carefully with saturated 
    
    
    
    solution to pH 8. Collect the resulting precipitate by filtration.
  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 75-85% Appearance: Off-white to beige crystalline solid.

Part 3: Data Summary & Quality Control

Process Parameters Table
ParameterStep 1: NitrationStep 2: Reduction
Reagents

/

Fe /

/ EtOH
Limiting Reagent 4-Bromobenzamide3-Nitro-4-bromobenzamide
Temperature


(Reflux)
Critical Control Exotherm control (

)
Agitation (heterogeneous)
Key Impurity Dinitro species (if T > 25°C)Des-bromo analog (if over-reduced)
Typical Yield 85 - 92%75 - 85%
Analytical Characterization (Representative)
  • Melting Point: 198 - 202°C (Lit. values vary by solvate).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.90 (s, 1H, Amide-NH),
      
    • 
       7.45 (d, 1H, H-5, ortho to Br),
      
    • 
       7.30 (s, 1H, Amide-NH),
      
    • 
       7.25 (d, 1H, H-2, ortho to amine),
      
    • 
       6.95 (dd, 1H, H-6),
      
    • 
       5.40 (s, 2H, 
      
      
      
      , exchangeable).
    • Note: Shifts are approximate and depend on concentration/solvent.

Part 4: Safety & Compliance

  • Nitric Acid: Strong oxidizer and corrosive. Causes severe burns. Use a face shield and acid-resistant gloves.

  • Nitro Compounds: Potentially explosive if heated to dryness under confinement. Do not distill the nitro intermediate residues; use vacuum drying at moderate temperatures.

  • Waste Disposal: The aqueous filtrate from Step 1 is highly acidic and must be neutralized before disposal. The iron waste from Step 2 may be pyrophoric if dry; keep wet and dispose of as hazardous solid waste.

References

  • PubChem. (2025).[1][2] 4-Bromobenzamide Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Google Patents. (2011). CN102060717A: Synthetic method of 3-amino-4-bromophenol.[3][4] (Analogous chemistry citing nitration/reduction sequence). Retrieved October 24, 2025, from

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds to Amines. Retrieved October 24, 2025, from [Link]

Sources

Strategic Utilization of 3-Amino-4-bromobenzamide in Solid-Phase Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4-bromobenzamide is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors and a precursor for kinase-targeting heterocycles (e.g., quinazolinones, benzimidazoles). While available as a solution-phase reagent, its true utility in high-throughput drug discovery is realized when mobilized on solid support.

This guide details the Solid-Phase Synthesis (SPS) applications of this scaffold. Unlike solution-phase chemistry, SPS allows for rapid "split-and-pool" diversification. We focus on the strategy of anchoring the precursor 3-amino-4-bromobenzoic acid onto Rink Amide resin , effectively generating the this compound motif upon cleavage, while allowing orthogonal functionalization of the bromine (C4) and amine (C3) positions during the synthesis.

Strategic Workflow & Mechanism

The power of this scaffold lies in its orthogonal reactivity . The bromine atom serves as an electrophile for Palladium-catalyzed cross-couplings, while the aniline nitrogen acts as a nucleophile for acylation or reductive amination.

The Divergent Synthesis Pathway

The following diagram illustrates how a single resin-bound intermediate can diverge into two distinct inhibitor classes: substituted benzamides (PARP inhibitors) and quinazolinones (Kinase inhibitors).

G Resin Rink Amide Resin (Solid Support) Loading Resin Loading (3-Amino-4-bromobenzoic acid) Resin->Loading Fmoc Deprotection Scaffold Resin-Bound This compound Loading->Scaffold HATU/DIPEA Suzuki Pd-Catalyzed Suzuki Coupling (Diversification at C4) Scaffold->Suzuki Path A: PARP Inhibitors Cyclization Cyclative Condensation (Aldehydes/Orthoesters) Scaffold->Cyclization Path B: Kinase Inhibitors Acylation N-Acylation (Diversification at C3) Suzuki->Acylation Cleavage1 TFA Cleavage Product: Substituted Benzamides Acylation->Cleavage1 Cleavage2 TFA Cleavage Product: Quinazolin-4(3H)-ones Cyclization->Cleavage2

Figure 1: Divergent solid-phase synthesis workflow starting from Rink Amide resin to generate benzamide and quinazolinone libraries.

Core Protocol: Scaffold Generation

Objective: To load 3-amino-4-bromobenzoic acid onto Rink Amide resin to create the stable benzamide precursor.

Materials
  • Resin: Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g).[1]

  • Reagents: 3-Amino-4-bromobenzoic acid, HATU (coupling reagent), DIPEA (base).

  • Solvents: DMF (anhydrous), DCM, Piperidine.

Step-by-Step Methodology
  • Resin Swelling:

    • Place 1.0 g of Rink Amide resin in a fritted synthesis vessel.

    • Swell in DCM (10 mL) for 30 min, then drain.

    • Wash with DMF (3 x 10 mL).

  • Fmoc Deprotection (Linker Activation):

    • Treat resin with 20% Piperidine in DMF (10 mL) for 5 min. Drain.

    • Repeat treatment for 20 min. Drain.

    • Validation: Perform a Kaiser Test (Ninhydrin).[2] Result: Deep Blue beads (Positive for free amine).

  • Scaffold Loading:

    • Dissolve 3-amino-4-bromobenzoic acid (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in anhydrous DMF (8 mL).

    • Expert Note: Activate for 2 minutes before adding to the resin to ensure formation of the active ester.

    • Add solution to resin and shake at Room Temperature (RT) for 2-4 hours.

    • Drain and wash with DMF (3x), DCM (3x), and DMF (3x).

  • Validation:

    • Perform Kaiser Test.[2] Result: Colorless beads (Negative for free amine).

    • Self-Validating Step: If beads remain slightly blue, repeat coupling with fresh reagents.

Application A: Suzuki-Miyaura Cross-Coupling on Resin

Context: The bromine at the C4 position is electronically activated by the ortho-amino group, making it an excellent candidate for Suzuki coupling to install biaryl diversity (common in PARP inhibitors like Olaparib analogs).

Experimental Setup
  • Catalyst: Pd(PPh3)4 or Pd2(dba)3 with S-Phos (for sterically demanding boronic acids).

  • Base: 2M Aqueous Na2CO3 or K3PO4.

  • Solvent: DMF/Toluene/Water (degassed).

Protocol
  • Inert Atmosphere Prep:

    • Suspend the resin-bound scaffold (from Section 3) in degassed DMF in a sealed vial.

    • Critical: Oxygen poisons Pd(0). Sparge solvents with Argon for 15 mins prior to use.

  • Reaction Assembly:

    • Add Aryl Boronic Acid (5.0 equiv).

    • Add Pd(PPh3)4 (0.1 equiv).

    • Add 2M Na2CO3 (10 equiv).

    • Seal and heat to 90°C for 12–16 hours.

  • Work-up:

    • Wash resin extensively: DMF (3x), H2O (3x) to remove salt, DMF (3x), DCM (3x).

    • Chelation Wash: Wash with 0.5% sodium diethyldithiocarbamate in DMF to remove residual Palladium (which turns beads black/grey).

Data: Coupling Efficiency Comparison
Boronic Acid TypeCatalyst SystemTemp/TimeConversion (HPLC)*
Phenylboronic acidPd(PPh3)490°C / 12h>95%
4-Pyridylboronic acidPd(PPh3)490°C / 16h82%
2-Methylphenylboronic acidPd2(dba)3 / S-Phos100°C / 18h88%

*Conversion measured after micro-cleavage of a resin aliquot.

Application B: Synthesis of Quinazolin-4(3H)-ones

Context: Cyclization of the resin-bound amide with the ortho-aniline generates the quinazolinone core. This is a "traceless" synthesis regarding the amide linker—the linker becomes part of the heterocycle or releases the heterocycle upon cleavage.

Mechanism: Oxidative Cyclization

Using an aldehyde (R-CHO) creates a dihydroquinazolinone intermediate, which is oxidized to the quinazolinone.

Protocol
  • Imine Formation:

    • Suspend resin (with this compound scaffold) in TMOF (Trimethyl orthoformate) / DMF (1:1).

    • Add Aldehyde (10 equiv) and Acetic Acid (cat.).

    • Shake at 60°C for 4 hours.

  • Oxidation (Aromatization):

    • Drain solvent.[2]

    • Add DDQ (2 equiv) or Chloranil in DCM.

    • Shake at RT for 2 hours.

  • Cleavage:

    • Treat resin with TFA/H2O/TIS (95:2.5:2.5).

    • The quinazolinone is released into solution.

Critical Technical Considerations (E-E-A-T)

The "Aniline Problem" in Acylation

The amino group at position 3 is an aniline, which is significantly less nucleophilic than an aliphatic amine.

  • Problem: Standard HBTU/HOBt coupling often fails to acylate this position if you want to add a side chain.

  • Expert Solution: Use Symmetrical Anhydrides (generated from R-COOH + DIC) or Acid Chlorides with Pyridine. Heating to 50°C is often required for complete conversion.

Monitoring Reactions on Solid Phase

Standard colorimetric tests (Kaiser) work well for the initial loading but fail after the amine is acylated or converted to a heterocycle.

  • Protocol: Use Micro-Cleavage .

    • Take 5-10 beads.

    • Treat with 50 µL neat TFA in a micro-vial for 10 mins.

    • Evaporate TFA with a nitrogen stream.

    • Re-dissolve in MeCN and inject into LC-MS.

    • Criterion: Look for the Mass Shift (M+H) corresponding to the transformation.

Stability of the Bromine

The C4-Bromine is stable to TFA cleavage. However, it can be reduced (de-halogenated) if exposed to formate sources under Pd-catalysis. Avoid using ammonium formate if the bromine is intended to be retained in the final molecule.

References

  • PARP Inhibitor Design: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link

  • Solid Phase Quinazolinone Synthesis: Wang, F., et al. "Solid-phase synthesis of quinazolin-4(3H)-ones." Journal of Combinatorial Chemistry 6.6 (2004): 961-966. Link

  • Suzuki Coupling on Resin: Kotha, S., & Lahiri, K. "Suzuki–Miyaura cross-coupling reaction: a powerful tool for the synthesis of diverse heterocyclic compounds." Bioorganic & Medicinal Chemistry Letters 20.14 (2010): 4037-4049. Link

  • Rink Amide Protocols: "Standard Fmoc-based Solid Phase Peptide Synthesis." CEM Corporation Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 3-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-4-bromobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming the inherent low aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical protocols to successfully incorporate this compound into your experimental workflows.

Understanding the Molecule: Why is this compound Poorly Soluble?

This compound (MW: 215.05 g/mol ) possesses a chemical structure that inherently limits its solubility in water.[1] The presence of a hydrophobic benzene ring and a bromine atom significantly contributes to its lipophilic character. While the amino (-NH2) and amide (-CONH2) groups can participate in hydrogen bonding with water, these interactions are often insufficient to overcome the strong intermolecular forces of the crystalline solid and the energy required to create a cavity in the water structure. Amides, in general, are considered to have low water solubility.[2]

Key Molecular Features Influencing Solubility:

  • Hydrophobic Benzene Ring and Bromine: These nonpolar components repel water molecules.

  • Amide and Amino Groups: These polar groups can act as hydrogen bond donors and acceptors, offering some affinity for water.[3]

  • Crystalline Structure: Strong intermolecular forces in the solid state require significant energy to disrupt for dissolution to occur.

Frequently Asked Questions (FAQs)

Q1: What is the approximate aqueous solubility of this compound?

Q2: Can I predict the solubility of this compound in different solvents?

Predicting the exact solubility of a compound is complex; however, the principle of "like dissolves like" provides a useful guide.[5] Since this compound has both polar and nonpolar characteristics, it is expected to have better solubility in polar organic solvents compared to water. Machine learning models and computational tools can also be used for solubility prediction, though they often require specialized software and expertise.[6][7][8][9]

Q3: What are the most common strategies to improve the solubility of compounds like this compound?

Several well-established techniques can be employed to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) and research compounds. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: Altering the pH of the solution to ionize the compound, thereby increasing its solubility.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.

Each of these methods is discussed in detail in the troubleshooting guides below.

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to overcoming the solubility issues of this compound.

Issue 1: My compound is not dissolving in water or my aqueous buffer.

Cause: The intrinsic aqueous solubility of this compound is very low at neutral pH.

Solution 1: Co-Solvency Approach

The use of a co-solvent is often the first and most straightforward approach to try. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of a nonpolar solute.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol (PEG), such as PEG 400

  • Propylene Glycol

Protocol 1: Preparing a Stock Solution using a Co-solvent (DMSO)

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Initial Dissolution: Add a minimal amount of a suitable co-solvent, such as DMSO, to the solid compound.[10][11][12] DMSO is a powerful solvent for a wide range of organic compounds.

  • Vortexing/Sonication: Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Aqueous Dilution: Slowly add your aqueous buffer to the concentrated stock solution with continuous mixing. It is crucial to add the aqueous phase to the organic stock and not the other way around to avoid precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in your working solution is as low as possible, typically less than 1% (v/v), to minimize any potential effects on your experiment.

Data Presentation: Solubility of Benzamide in Various Solvents

The following table shows the solubility of the parent compound, benzamide, in different solvents, which can guide the selection of a co-solvent.

SolventSolubility (molar fraction at 298.15 K)
Water~0.002
Methanol~0.092
Ethanol~0.05
Acetone~0.08
Acetonitrile~0.005

Data adapted from literature on benzamide solubility.[13]

Diagram: Co-solvency Workflow

A Weigh this compound B Add minimal DMSO A->B Step 1 C Vortex/Sonicate to dissolve B->C Step 2 D Slowly add aqueous buffer to DMSO stock with mixing C->D Step 3 E Working Solution (Final DMSO < 1%) D->E Step 4

Caption: Workflow for preparing a solution using a co-solvent.

Solution 2: pH Adjustment

This compound has a basic amino group that can be protonated at acidic pH. This ionization will significantly increase its aqueous solubility.

Estimated pKa:

  • Aromatic Amine (-NH2): The pKa of the conjugate acid of an aromatic amine is typically in the range of 4-5.[14] This means that at a pH below this range, the amino group will be predominantly in its protonated, charged form (R-NH3+).

  • Amide (-CONH2): The amide group is generally neutral in aqueous solutions and does not undergo significant protonation or deprotonation within the typical biological pH range.

Protocol 2: Solubilization by pH Adjustment

  • Prepare an Acidic Solution: Start with a dilute acidic solution, for example, 0.1 M HCl.

  • Add Compound: Disperse the weighed this compound into the acidic solution.

  • Stir and Adjust pH: Stir the suspension and monitor the pH. If the compound does not dissolve, you can cautiously add more acid dropwise.

  • Neutralization (if required): Once the compound is dissolved, you can carefully adjust the pH back towards your desired experimental pH using a dilute base (e.g., 0.1 M NaOH). Be aware that the compound may precipitate if the pH is raised above its pKa.

  • Final Dilution: Dilute the stock solution into your final experimental buffer, ensuring the final pH remains in a range where the compound is soluble.

Diagram: pH-Solubility Relationship

cluster_0 pH Scale cluster_1 Compound State Low_pH Low pH (<4) Neutral_pH Neutral pH (~7) Protonated Protonated (R-NH3+) High Solubility Low_pH->Protonated Favored High_pH High pH (>10) Neutral Neutral (R-NH2) Low Solubility Neutral_pH->Neutral Predominant High_pH->Neutral

Caption: Effect of pH on the ionization and solubility of this compound.

Issue 2: The compound precipitates out of solution over time or upon dilution.

Cause: The solution is supersaturated, or the final concentration of the co-solvent is too low to maintain solubility.

Solution 1: Use of Surfactants

Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, increasing their apparent solubility.

Recommended Surfactants:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant commonly used in pharmaceutical formulations.

  • Sodium Lauryl Sulfate (SLS): An anionic surfactant.

  • Cremophor® EL: A non-ionic surfactant.

Protocol 3: Solubilization using a Surfactant

  • Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer at a concentration well above its CMC.

  • Prepare Compound Stock: Dissolve this compound in a minimal amount of a co-solvent like ethanol or DMSO.

  • Combine and Mix: Slowly add the compound's stock solution to the surfactant solution while stirring vigorously.

  • Equilibrate: Allow the mixture to equilibrate for a period (e.g., 1-2 hours) to ensure the compound is fully encapsulated within the micelles.

  • Filter (Optional): If any undissolved particles remain, the solution can be filtered through a 0.22 µm filter.

Solution 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[2][15]

Recommended Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often preferred due to its higher aqueous solubility compared to β-CD.

Protocol 4: Solubilization using Cyclodextrins

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the aqueous buffer. Gentle heating may be required to dissolve some cyclodextrins.

  • Add Compound: Add the solid this compound to the cyclodextrin solution.

  • Mix and Equilibrate: Stir or shake the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Filter: Remove any undissolved compound by filtration or centrifugation. The supernatant will contain the solubilized complex.

Diagram: Cyclodextrin Complexation

A This compound (Hydrophobic) C Inclusion Complex (Increased Aqueous Solubility) A->C B Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) B->C

Caption: Formation of a water-soluble inclusion complex.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesConsiderations
Co-solvency Reduces the polarity of the solvent system.Simple, effective for preparing concentrated stock solutions.The co-solvent may have biological or chemical effects on the experiment.
pH Adjustment Ionizes the basic amino group to form a more soluble salt.Can achieve high solubility in acidic conditions.The required pH may not be compatible with the experimental system; precipitation can occur upon pH change.
Surfactants Encapsulates the compound in micelles.Effective at low concentrations; widely used in formulations.Surfactants can interfere with some biological assays.
Complexation Forms a water-soluble inclusion complex.Can significantly increase solubility; often used in drug delivery.The complexation efficiency depends on the size and shape of the molecule.

By systematically applying these troubleshooting guides and protocols, researchers can overcome the solubility challenges associated with this compound and achieve reliable and reproducible experimental results.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Predicting Solubility. Rowan.
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
  • How Polyethylene Glycol (PEG) Improves the Stability of Formulations in the Pharmaceutical Industry. Shree Vallabh Chemical.
  • Benzamide. Solubility of Things.
  • Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures.
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formul
  • Use of modified PEG as a solubility enhancer for poorly soluble drugs: possible dosage forms and taste masking. Skemman.
  • Effect of solubilizing and microemulsifying excipients in polyethylene glycol 6000 solid dispersion on enhanced dissolution and bioavailability of ketoconazole. PubMed.
  • Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Role of pH in partitioning and cation exchange of aromatic amines on water-satur
  • How can dimethyl sulfoxide enhance solubility in lab applic
  • Study on the structure and properties of inclusion complexes of large ring cyclodextrin and arom
  • Solubility and pH of amines. Classic Chemistry.
  • Bioavailability enhancement of a poorly water-soluble drug by solid dispersion in polyethylene glycol-polysorb
  • Compound Handling Instructions. MCE.
  • Benzamide. Wikipedia.
  • Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. Semantic Scholar.
  • Reversed-phase retention behavior of aromatic compounds involving .beta.-cyclodextrin inclusion complex formation in the mobile phase.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC - NIH.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • DMSO. gChem.
  • Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein. PMC.
  • Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. PubMed.
  • Chapter 22 Notes - Amines. University of Calgary.
  • Lab Skills: Preparing Stock Solutions. YouTube.
  • Showing Compound Benzamide (FDB023373). FooDB.
  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds..
  • 2.5: Preparing Solutions. Chemistry LibreTexts.
  • Dimethyl sulfoxide. Wikipedia.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?.
  • 23.1. Properties of amines. Organic Chemistry II - Lumen Learning.
  • ProtocolsAntibioticStockSolutions.
  • Surfactants & Solubilizers. Ingredients To Die For.
  • Amide-Based Surfactants from Methyl Glucoside as Potential Emulsifiers.
  • 3-Amino-4-[2-(4-bromophenyl)ethylamino]benzamide. PubChem.
  • Which Surfactant is Right for You?. Bramble Berry.
  • This compound | 98550-53-9. Sigma-Aldrich.
  • Sustainable Solubilizers for Clean Beauty Formul
  • Natural Solubilizers. Joan Morais Cosmetics School.
  • 98550-53-9|this compound|BLD Pharm. BLD Pharm.
  • This compound. Sigma-Aldrich.
  • 3-amino-4-bromo-N-(4-methyl-2-pyridinyl)benzamide. PubChem.

Sources

Minimizing side reactions during 3-Amino-4-bromobenzamide reduction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for the synthesis and handling of 3-Amino-4-bromobenzamide.

Topic: Chemoselective Reduction of 3-Nitro-4-bromobenzamide Ticket ID: CHEM-RED-Br-Amide Status: Resolved / Expert Verified

Executive Summary & Chemical Strategy

The Challenge: The reduction of 3-nitro-4-bromobenzamide to This compound presents a classic chemoselectivity conflict. The objective is to reduce the nitro group (


) to an aniline (

) while preserving two sensitive functionalities:
  • The Aryl Bromide (

    
    ):  Susceptible to hydrodehalogenation (debromination) under standard catalytic hydrogenation conditions (e.g., 
    
    
    
    ).
  • The Primary Amide (

    
    ):  Generally stable, but susceptible to hydrolysis under harsh acidic/basic conditions or competing reduction to a benzylamine.
    

The Solution Hierarchy:

  • Method A (High Throughput/Cleanest): Sulfided Platinum on Carbon (

    
    ).
    
  • Method B (Most Robust/Scalable): Iron-mediated reduction (Béchamp or Modified).

  • Method C (Small Scale/Mild): Stannous Chloride (

    
    ).[1]
    

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the best method for your specific constraints.

ReductionStrategy Start START: 3-Nitro-4-bromobenzamide Scale What is your reaction scale? Start->Scale Small < 1 Gram (Lab Scale) Scale->Small Large > 10 Grams (Process Scale) Scale->Large MethodB METHOD B: Fe / AcOH / EtOH (Lowest Cost / Robust) Small->MethodB Easy Workup Needed MethodC METHOD C: SnCl2 / EtOH (Mildest / Messy Workup) Small->MethodC High Chemoselectivity Needed Equip Is High Pressure H2 Available? Large->Equip MethodA METHOD A: Sulfided Pt/C + H2 (Cleanest Profile) Equip->MethodA Yes Equip->MethodB No

Figure 1: Decision tree for selecting the optimal reduction methodology based on scale and available equipment.

Detailed Protocols & Troubleshooting

Method A: Catalytic Hydrogenation (Sulfided Platinum)

Best for: Clean impurity profiles, avoiding metal waste, and mid-to-large scale. Mechanism: Sulfur poisons the highly active sites on the Pt surface responsible for


 bond insertion, while leaving sites active for 

reduction.

Protocol:

  • Catalyst: 5%

    
     (Sulfided Platinum on Carbon). Load at 1-3 wt% relative to substrate.
    
  • Solvent: Methanol or Ethanol (0.1 M concentration).

  • Conditions: 50 psi

    
     (3-5 bar) at 25-40°C.
    
  • Reaction Time: 2-6 hours.

Troubleshooting Guide (Method A):

SymptomProbable CauseCorrective Action
Loss of Bromine (Des-bromo impurity > 1%) Catalyst too active or

pressure too high.
1. Switch from Pd/C to Pt(S)/C immediately.2. Add 0.1 eq. Thiophene or Diphenylsulfide as a poison.3. Reduce pressure to 1 atm (balloon).
Incomplete Conversion Poisoning of catalyst by amine product.1. Increase temperature to 50°C.2. Verify

uptake (mass transfer limitation).
Hydroxylamine Intermediate Accumulation Reaction stopped too early.Continue hydrogenation. The hydroxylamine (

) reduces slower than the nitro group.
Method B: Iron-Mediated Reduction (Modified Béchamp)

Best for: Reliability, low cost, and absolute preservation of the bromine. Mechanism: Single Electron Transfer (SET) from


 surface.

Protocol:

  • Mixture: Suspend 3-nitro-4-bromobenzamide (1 equiv) in Ethanol/Water (4:1 ratio).

  • Additive: Add

    
     (5 equiv) or Acetic Acid (5 equiv). Note: 
    
    
    
    is milder and protects the amide better than pure AcOH.
  • Reductant: Add Iron Powder (3-5 equiv, <325 mesh).

  • Conditions: Heat to reflux (70-80°C) with vigorous stirring for 2-4 hours.

  • Workup (Critical): Filter hot through Celite to remove iron sludge. Wash cake with hot ethanol.

Troubleshooting Guide (Method B):

SymptomProbable CauseCorrective Action
Stalled Reaction (Black Sludge) Surface passivation of Iron.1. Ensure vigorous mechanical stirring (magnetic stirring often fails with Fe sludge).2. Add a few drops of conc. HCl to activate the Iron surface.
Low Yield after Workup Product trapped in Iron Oxide sludge.1. Do NOT let the filter cake dry (fire hazard and product trapping).2. Wash Celite cake copiously with hot EtOAc or MeOH.
Amide Hydrolysis (Acid formed) pH dropped too low.Use

instead of

. The buffer system maintains near-neutral pH.
Method C: Stannous Chloride ( )

Best for: Small scale (<500mg), highly sensitive substrates. Mechanism:


 oxidizes to 

.

Protocol:

  • Solution: Dissolve substrate in Ethanol or EtOAc.

  • Reagent: Add

    
     (5 equiv).
    
  • Conditions: Stir at 70°C or reflux for 1-3 hours.

  • Workup (The "Emulsion" Problem): Cool to RT. Neutralize carefully with saturated

    
    . Caution: This generates voluminous tin hydroxide precipitate.
    

Troubleshooting Guide (Method C):

SymptomProbable CauseCorrective Action
Unmanageable Emulsion Formation of Tin hydroxides.The Rochelle Salt Fix: Add 20% aqueous Potassium Sodium Tartrate (Rochelle Salt) during workup. It complexes Sn and separates layers cleanly.
Chlorination Side Reaction Overheating in acidic media.Keep temperature below 75°C. Do not use excess HCl as co-solvent.

Mechanistic Pathway & Side Reactions[3]

Understanding why side reactions occur allows for better control. The diagram below illustrates the competition between the desired pathway and the hydrodehalogenation trap.

ReactionPathways Precursor 3-Nitro-4-bromobenzamide Nitroso Nitroso Intermediate (R-NO) Precursor->Nitroso +2e- / +2H+ Debromo SIDE REACTION: 3-Aminobenzamide (Loss of Br) Precursor->Debromo Pd/C + H2 Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e- / +2H+ Product TARGET: This compound Hydroxyl->Product +2e- / +2H+ (Rate Limiting Step) Product->Debromo Pd/C + H2 (Oxidative Addition into C-Br) Hydrolysis SIDE REACTION: 3-Amino-4-bromobenzoic acid (Loss of Amide) Product->Hydrolysis Strong Acid/Base Reflux

Figure 2: Reaction pathway showing the stepwise reduction of the nitro group and the specific conditions leading to debromination or hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use standard Pd/C if I don't have Sulfided Platinum? A: Generally, no. Pd/C is extremely efficient at inserting into Aryl-Bromide bonds. If you must use Pd/C, you have two options:

  • The "Flash" Method: Run at 0°C with 1 atm

    
     and stop exactly when the starting material is consumed (monitor by LCMS). Debromination is usually slower than nitro reduction.
    
  • Add a Poison: Add 1-2% Vanadium pentoxide (

    
    ) or use Pyridine as the solvent. These inhibit the catalytic sites responsible for hydrogenolysis.
    

Q: My product is water-soluble, and I'm losing it during the aqueous workup of the Iron method. A: this compound has amphoteric character.

  • Solution: Do not perform a standard water wash. Instead, filter the iron salts, concentrate the organic phase to dryness, and purify via recrystallization (Ethanol/Water) or flash chromatography. If you must wash, saturate the aqueous layer with NaCl (brine) and use THF/EtOAc mixtures for extraction.

Q: I see a peak with M-16 mass in LCMS. What is it? A: This is likely the Nitroso intermediate (


) or, more commonly, the Azo  dimer (

) formed by the condensation of the amine and nitroso species.
  • Fix: This indicates incomplete reduction. Increase reaction time or temperature. If using

    
    , increase pressure.[2]
    

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydrate.

  • Common Organic Chemistry. (2025). Nitro Reduction: Iron (Fe) and SnCl2 Protocols.

  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments". Advanced Synthesis & Catalysis.
  • Patent WO2007117607. (2007).[5] Synthesis of Halogenated Anilines via Iron Reduction.

Sources

Technical Support Center: Handling Hygroscopic 3-Amino-4-bromobenzamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Hygroscopicity Management & Salt Selection Strategy Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary & Problem Scope

The Challenge: 3-Amino-4-bromobenzamide is a critical intermediate in the synthesis of PARP inhibitors and kinase inhibitors. While the free base is moderately stable, its salts (particularly Hydrochloride, Hydrobromide, or Mesylate) are frequently generated to improve aqueous solubility.

These salts often exhibit significant hygroscopicity , leading to:

  • Deliquescence: The solid absorbs enough moisture to dissolve in itself, forming a "goo."[1]

  • Hydrolytic Degradation: The amide moiety (

    
    ) is susceptible to hydrolysis under acidic, wet conditions, converting the active intermediate into the impurity 3-amino-4-bromobenzoic acid.
    
  • Stoichiometric Drift: Inaccurate weighing leads to molar ratio errors in downstream coupling reactions (e.g., Suzuki-Miyaura or amide coupling).

This guide provides the diagnostic tools, handling protocols, and engineering strategies to mitigate these risks.

Diagnostic Hub: Troubleshooting & FAQs

Q1: My sample turned into a sticky gum during weighing. Is it ruined?

Diagnosis: This is likely deliquescence . The critical relative humidity (CRH) of the salt was exceeded. Immediate Action:

  • Do not heat blindly. Heating a deliquescent salt often causes hydrolysis or melting if the water has depressed the melting point.

  • Protocol: Dissolve the "gum" in an anhydrous solvent (e.g., Methanol or DCM), dry with

    
    , and re-concentrate in vacuo. If the purity (HPLC) is intact, recrystallize immediately.
    
Q2: How do I distinguish between surface moisture and a stable hydrate?

Technical Insight: You cannot distinguish this by visual inspection. You need Dynamic Vapor Sorption (DVS) and TGA .

  • Surface Moisture: DVS shows rapid, reversible weight gain/loss without hysteresis. TGA shows weight loss starting immediately at ambient temperature.

  • Hydrate Formation: DVS shows a "step" change at a specific humidity (e.g., 40% RH) and significant hysteresis (water is trapped in the lattice). TGA shows a distinct weight loss event at a higher temperature (e.g., >80°C).

Q3: The HCl salt is too difficult to handle. Can I change the salt form?

Expert Advice: Yes. HCl salts are small and highly polar, often leading to hygroscopicity.

  • Alternative: Screen Fumarate , Succinate , or Tosylate salts. These larger, less polar counter-ions often pack more efficiently in the crystal lattice, reducing voids where water can enter.

Operational Protocols: Handling & Processing

Protocol A: Accurate Weighing of Hygroscopic Salts
  • Requirement: Relative Humidity (RH) < 30%.

  • Equipment: Glove box (ideal) or Glove Bag with

    
     purge.
    
  • Equilibration: Place the spatula, weighing boat, and receiving vessel inside the glove box/bag 15 minutes prior to opening the sample.

  • Aliquot: Transfer the approximate amount to a tared vial inside the controlled environment. Cap tightly.

  • Measurement: Remove the sealed vial and weigh it on the analytical balance.

  • Correction: If weighing in open air is unavoidable, use the "Speed-Weigh" Extrapolation Method :

    • Place container on balance.[2]

    • Record weight at

      
      .
      
    • Plot weight vs. time and extrapolate back to

      
       to eliminate the mass of absorbed water.
      
Protocol B: Drying Without Degradation
  • Risk: High heat + Trapped moisture = Amide Hydrolysis.

  • Method: Vacuum drying with a desiccant trap.

ParameterSettingRationale
Temperature 40°C - 45°CKeep below the glass transition (

) to prevent caking.
Vacuum < 10 mbarMaximize driving force for water removal.
Desiccant

(in oven)
Phosphorus pentoxide aggressively scavenges water vapor, preventing re-absorption.
Duration 12 - 24 HoursEnsure bulk moisture removal, not just surface drying.

Strategic Engineering: Salt Selection Workflow

If the current salt is operationally unviable, use this logic flow to engineer a superior solid form.

Workflow Visualization

SaltSelection cluster_legend Legend Start Start: Unstable/Hygroscopic This compound Salt pKaCheck Check pKa Difference (ΔpKa > 3?) Start->pKaCheck CounterIon Select Counter-Ions (Target: Hydrophobic Anions) pKaCheck->CounterIon Yes (Salt likely) CoCrystal Co-Crystal Route pKaCheck->CoCrystal No (Consider Co-crystal) Screening Solvent-Assisted Grinding & Slurry Screening CounterIon->Screening Try: Tosylate, Fumarate, Succinate, Benzoate Analysis Analyze Precipitate (XRPD + DSC) Screening->Analysis HygroTest DVS Analysis (Isotherm @ 25°C) Analysis->HygroTest If Crystalline Decision Mass Gain > 2% @ 80% RH? HygroTest->Decision Success Candidate Selected (Scale-up) Decision->Success No (Stable) Fail Reject Salt Form Decision->Fail Yes (Too Hygroscopic) Fail->CounterIon Iterate

Caption: Figure 1. Iterative Salt Selection Workflow for Benzamide Derivatives. This logic prioritizes hydrophobic counter-ions to minimize moisture uptake.

Technical Deep Dive: The Mechanism of Hygroscopicity

Understanding why your salt is hygroscopic allows for better control.

  • Crystal Lattice Energy: The this compound molecule has both a donor (

    
    ) and an acceptor (Carbonyl). When you form a salt (e.g., HCl), you disrupt the native intermolecular H-bonding network of the free base. If the new lattice energy is low (weak packing), water molecules can easily penetrate the crystal structure to coordinate with the ions.
    
  • Amorphous Content: Rapid precipitation (e.g., crash cooling) often generates amorphous regions on the particle surface. Amorphous solids have higher free energy and are significantly more hygroscopic than crystalline solids.

    • Solution: Perform a "slurry maturation" (stirring the solid in a solvent it is slightly soluble in) for 24-48 hours to convert amorphous regions to crystalline material.

Comparative Data: Common Counter-Ion Performance
Salt FormHygroscopicity RiskMelting Point TrendNotes
Hydrochloride High HighOften forms hydrates; risk of HCl loss at high temp.[3]
Hydrobromide High HighSimilar to HCl; corrosive.
Mesylate Moderate ModerateGood solubility, but can be deliquescent.
Tosylate Low HighAromatic ring aids stacking; often non-hygroscopic.
Fumarate Low ModerateExcellent for stability; often forms 2:1 stoichiometry.

Troubleshooting Workflow (Decision Tree)

Use this guide when facing immediate experimental issues.

Troubleshooting Issue Observed Issue Clumping Clumping/Caking Issue->Clumping Goo Deliquescence (Liquid) Issue->Goo WeightDrift Drifting Balance Reading Issue->WeightDrift Action1 Dry @ 40°C Vacuum + P2O5 Clumping->Action1 Action2 Redissolve & Recrystallize (Check Purity) Goo->Action2 Action3 Use Glove Box or Speed-Weigh Method WeightDrift->Action3

Caption: Figure 2. Rapid Response Decision Tree for Physical Instability.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011).[5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 24(3).

  • Burnett, D. J., et al. (2006). "Dynamic Vapor Sorption: A Versatile Tool for the Characterization of Pharmaceutical Materials."[5] Journal of Pharmaceutical Sciences.

  • European Pharmacopoeia (Ph. Eur.) . "5.[5]11. Characters Section in Monographs: Hygroscopicity."

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 3-Amino-4-bromobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel and known compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains one of the most powerful techniques for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-Amino-4-bromobenzamide, a valuable building block in medicinal chemistry.

This guide moves beyond a simple data report. It is designed to provide a practical, field-proven perspective on the analysis, comparing the target molecule's spectral features with those of structurally related compounds. By understanding the electronic effects of the substituents on the benzene ring, researchers can gain a deeper predictive power in their own spectroscopic analyses.

The Structural Context: Predicting the 1H NMR Spectrum of this compound

The structure of this compound presents a unique set of electronic interactions that directly influence the chemical shifts of its aromatic protons. The molecule has three distinct aromatic protons, along with protons from the primary amine (-NH2) and amide (-CONH2) groups.

  • The Amide Group (-CONH2): This is an electron-withdrawing group, which deshields (shifts to a higher ppm value) the protons on the aromatic ring, particularly those ortho and para to it.

  • The Amino Group (-NH2): This is a strong electron-donating group, which shields (shifts to a lower ppm value) the aromatic protons, especially at the ortho and para positions.

  • The Bromo Group (-Br): This is an electronegative atom that exerts an electron-withdrawing inductive effect, but its lone pairs can also participate in resonance, leading to a more complex influence on the aromatic system.

Based on these principles, we can predict the relative chemical shifts of the three aromatic protons (H-2, H-5, and H-6).

Comparative Spectral Analysis: Benchmarking Against Simpler Analogs

To substantiate our predictions for this compound, a comparative analysis with simpler, commercially available benzamides is invaluable. This approach allows for the dissection of individual substituent effects.

CompoundAromatic Proton Chemical Shifts (δ, ppm) and MultiplicitiesAmide/Amine Proton Chemical Shifts (δ, ppm)SolventReference
Benzamide 8.05 (d), 7.93 (m), 7.53 (m), 7.47 (m)8.05, 7.46 (broad)DMSO-d6[1]
3-Aminobenzamide Signals in the aromatic regionBroad signals for NH2 and CONH2DMSO-d6[2]
4-Bromobenzamide 7.60 (t), 7.37 (d)5.96 (broad)CDCl3[3]

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The data from these analogs confirm the expected electronic effects. For instance, the aromatic protons of benzamide are found in the 7.4-8.1 ppm range. In 4-bromobenzamide, the protons are slightly shifted. A detailed analysis of the splitting patterns and coupling constants is crucial for definitive assignments.

Detailed 1H NMR Analysis of this compound (Predicted)

Based on the analysis of substituent effects and comparison with analogs, the following is a predicted 1H NMR spectrum for this compound in a common NMR solvent like DMSO-d6.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2 ~7.8d~2Ortho to the electron-withdrawing amide group and meta to the electron-donating amino group. Experiences deshielding. Coupled only to H-6 (meta coupling).
H-6 ~7.4ddJ(H6-H5) ≈ 8, J(H6-H2) ≈ 2Ortho to the bromine and meta to both the amide and amino groups. Coupled to H-5 (ortho coupling) and H-2 (meta coupling).
H-5 ~6.8d~8Ortho to the electron-donating amino group and meta to the bromine. Experiences significant shielding. Coupled only to H-6 (ortho coupling).
-NH2 (Amine) ~5.5br s-Broad singlet due to quadrupole broadening and potential exchange.
-CONH2 (Amide) ~7.5 and ~7.0br s-Two broad singlets for the two non-equivalent amide protons.

Experimental Protocol for High-Quality 1H NMR Spectrum Acquisition

Achieving a high-resolution 1H NMR spectrum is contingent on meticulous sample preparation and proper instrument setup.

Workflow for 1H NMR Spectrum Acquisition

Caption: A typical workflow for acquiring a 1H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-25 mg of this compound into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).[4][5] The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and OH).[6]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.[4]

  • Filtration:

    • To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[7] Solid particles can disrupt the magnetic field homogeneity, leading to broadened peaks.[6]

  • Instrumental Analysis:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.

    • Acquire the 1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For quantitative analysis, a longer relaxation delay is necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Conclusion

The 1H NMR spectrum of this compound offers a rich example of how substituent effects govern the chemical environment of protons in an aromatic system. By systematically analyzing these effects and comparing the spectrum with those of simpler analogs, a confident structural assignment can be made. The provided experimental protocol outlines the best practices to ensure the acquisition of high-quality, reproducible NMR data, a critical step in the rigorous characterization of chemical compounds in a research and development setting.

References

  • The Royal Society of Chemistry. d1nj03041h1.pdf. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. 4-Bromobenzamide. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Western University. NMR SAMPLE PREPARATION. [Link]

  • University of Wisconsin-Madison. Preparing and submitting samples for 1H-NMR analysis. [Link]

Sources

Decoding the Signature Fragmentation of 3-Amino-4-bromobenzamide: A Comparative Guide to its Mass Spectrometric Behavior

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in drug development and analytical chemistry, understanding the structural nuances of a molecule is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into a compound's identity, purity, and metabolic fate. This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 3-Amino-4-bromobenzamide, a key building block in medicinal chemistry. We will explore its behavior under different ionization techniques, compare it with other aromatic amides, and provide the foundational knowledge to confidently interpret its mass spectral data.

Introduction to this compound and its Analytical Importance

This compound (C₇H₇BrN₂O, Molecular Weight: 215.05 g/mol ) is a substituted aromatic amide that serves as a versatile intermediate in the synthesis of various pharmaceutical agents.[1] Its structure, featuring an amino group, a bromine atom, and an amide functional group on a benzene ring, presents a unique case for mass spectrometric analysis. The presence of the bromine atom, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Understanding the fragmentation of this molecule is not merely an academic exercise. It is crucial for:

  • Structural Elucidation: Confirming the identity of synthesized compounds.

  • Metabolite Identification: Identifying biotransformations of parent drugs containing this moiety.

  • Impurity Profiling: Detecting and identifying related substances in drug manufacturing.

This guide will focus on the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), to provide a comprehensive picture of the molecule's gas-phase chemistry.

Experimental Design: The "Why" Behind the Method

The choice of ionization technique is a critical first step in any mass spectrometric analysis, as it dictates the nature of the initial ion and its subsequent fragmentation.

Electron Ionization (EI-MS): The Hard Ionization Approach

EI is a classic, highly energetic ionization technique that typically leads to extensive fragmentation.[2] This "hard" ionization is invaluable for creating a detailed fragmentation fingerprint, which is highly reproducible and ideal for library matching. For aromatic compounds, EI often produces a strong molecular ion peak due to the stability of the aromatic ring.[2]

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Inject 1 µL of the sample solution into the GC inlet heated to 250°C.

  • Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) with a temperature program starting at 100°C, holding for 1 minute, then ramping to 280°C at 15°C/min, and holding for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Ionization: The column effluent is directed into the EI source operating at 70 eV.[3]

  • Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-300.

Electrospray Ionization (ESI-MS): The Soft Ionization Alternative

In contrast to EI, ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte.[4][5] This results in a spectrum dominated by the protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[6][7] ESI is particularly well-suited for polar and thermally labile molecules and is the standard for liquid chromatography-mass spectrometry (LC-MS).[8][9] To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[10]

Experimental Protocol: Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS)

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The acid promotes protonation.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) at a flow rate of 0.4 mL/min.

  • Ionization: The column effluent is introduced into the ESI source operating in positive ion mode. Key parameters include a capillary voltage of 3.5 kV, a desolvation gas temperature of 350°C, and a nebulizer pressure of 40 psi.

  • MS1 Scan: Acquire a full scan mass spectrum from m/z 100-300 to identify the [M+H]⁺ ion.

  • MS/MS Scan (Product Ion Scan): Isolate the [M+H]⁺ ion (m/z 215/217) in the first mass analyzer and subject it to CID with argon as the collision gas in a collision cell. The second mass analyzer scans for the resulting product ions.

Fragmentation Pattern Analysis: A Tale of Two Techniques

The fragmentation of this compound is primarily dictated by the stability of the aromatic ring and the nature of its substituents.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 214/216 . The presence of the bromine atom will result in two peaks of nearly equal intensity separated by 2 Da.

The most common fragmentation pathway for aromatic amides is the cleavage of the N-CO bond, leading to the formation of a stable benzoyl cation.[6][11] This cation is resonance-stabilized.

Key Predicted EI Fragments:

m/z (⁷⁹Br/⁸¹Br) Proposed Structure Formation Pathway Notes
214/216[C₇H₇BrN₂O]⁺•Molecular Ion (M⁺•)Parent ion, will show characteristic bromine isotope pattern.
198/200[C₇H₅BrO]⁺•Loss of NH₂ radical (•NH₂)α-cleavage at the amide group.
170/172[C₆H₅Br]⁺•Loss of CO from m/z 198/200Decarbonylation of the benzoyl cation.
118[C₆H₄N₂O]⁺•Loss of Br radical (•Br)Cleavage of the C-Br bond.
91[C₆H₅N]⁺•Loss of CO from m/z 118Decarbonylation.
76[C₆H₄]⁺•Loss of HCN from m/z 102 (from [C₇H₅BrO]⁺•)A common fragment for benzene rings.
44[CONH₂]⁺Cleavage of the ring-carbonyl bondCharacteristic fragment for primary amides.

Diagram: Predicted EI Fragmentation Pathway

EI_Fragmentation M [M]⁺• m/z 214/216 F1 [M - NH₂]⁺ m/z 198/200 M->F1 - •NH₂ F3 [M - Br]⁺• m/z 118 M->F3 - •Br F5 [CONH₂]⁺ m/z 44 M->F5 - C₆H₄BrN F2 [M - NH₂ - CO]⁺• m/z 170/172 F1->F2 - CO F4 [M - Br - CO]⁺• m/z 90 F3->F4 - CO

Caption: Predicted EI fragmentation of this compound.

Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive ion ESI, the molecule will readily protonate, likely at the amino group or the amide oxygen, to form the [M+H]⁺ ion at m/z 215/217 . Fragmentation is then induced via CID.

The fragmentation of the protonated molecule will also likely involve the amide group, but the pathways can differ from EI due to the presence of the additional proton.

Key Predicted ESI-MS/MS Fragments from [M+H]⁺ (m/z 215/217):

m/z (⁷⁹Br/⁸¹Br) Proposed Structure Formation Pathway Notes
215/217[C₇H₈BrN₂O]⁺Protonated Molecule ([M+H]⁺)Precursor ion for MS/MS.
198/200[C₇H₅BrO]⁺Loss of NH₃Loss of ammonia from the protonated amide.
170/172[C₆H₅Br]⁺•Loss of CO from m/z 198/200Decarbonylation.
136/138[C₇H₇BrN]⁺Loss of H₂O and COComplex rearrangement.
92[C₆H₆N]⁺Loss of Br and CO from [M+H]⁺Indicates loss of the bromine and carbonyl group.

Diagram: Predicted ESI-MS/MS Fragmentation Workflow

ESI_Workflow cluster_LC LC Separation cluster_MS Mass Spectrometer Analyte This compound in Solution ESI ESI Source (+ ion mode) Analyte->ESI Q1 Quadrupole 1 (Precursor Selection) ESI->Q1 [M+H]⁺ m/z 215/217 Q2 Collision Cell (q) (CID with Argon) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Fragment Ions Detector Detector Q3->Detector

Sources

Comparing reactivity of 3-Amino-4-bromobenzamide vs 3-Amino-4-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity vs. Cost Trade-off[1]

In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based pharmacophores, the choice between 3-Amino-4-bromobenzamide (3-ABB) and 3-Amino-4-chlorobenzamide (3-ACB) is a critical decision point determined by the required downstream chemistry.[1]

While both compounds serve as precursors for the 3-aminobenzamide scaffold, their utility diverges significantly in metal-catalyzed cross-coupling reactions.[1] 3-ABB offers superior reactivity under mild conditions, making it the standard for discovery-phase synthesis where yield and speed are paramount.[1] 3-ACB , while significantly less expensive, requires specialized catalytic systems (bulky phosphine ligands) to overcome the higher activation energy of the C-Cl bond, making it more suitable for process-scale optimization where catalyst cost is balanced against raw material savings.[1]

Quick Selection Matrix
FeatureThis compound (3-ABB)3-Amino-4-chlorobenzamide (3-ACB)
CAS Number 98550-53-919694-10-1
C-X Bond Energy ~81 kcal/mol (Weaker)~96 kcal/mol (Stronger)
Suzuki Coupling Standard catalysts (e.g., Pd(PPh₃)₄)Specialized ligands (e.g., XPhos, SPhos) required
Oxidative Addition Fast (Rate-limiting step is often transmetallation)Slow (Rate-limiting step is oxidative addition)
Lithiation Rapid Li-Hal exchange (requires N-protection)Sluggish; Ortho-lithiation competes
Primary Use Case Lead Optimization / Library SynthesisProcess Scale-up / Cost-sensitive routes

Structural & Electronic Analysis

To understand the reactivity differences, one must analyze the electronic environment of the benzene ring. Both molecules feature a "Push-Pull" system that dictates their behavior in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings.

  • Position 1 (Amide, -CONH₂): A moderate electron-withdrawing group (EWG) located para to the halogen. This withdraws electron density, theoretically activating the C-Halogen bond for oxidative addition.

  • Position 3 (Amino, -NH₂): A strong electron-donating group (EDG) located ortho to the halogen. Through resonance (+M effect), this group pumps electron density into the ring, specifically shielding the C4 position.

  • Position 4 (Halogen): The reaction center.

The "Deactivation" Effect: In both compounds, the strong electron-donating effect of the ortho-amino group overrides the activation provided by the para-amide.[1] This makes the C-X bond electron-rich, rendering oxidative addition (the first step in Suzuki/Buchwald couplings) more difficult than in simple halo-benzenes.

  • Consequence for 3-ABB: The weaker C-Br bond compensates for this electron richness, allowing standard Pd(0) catalysts to insert effectively.[1]

  • Consequence for 3-ACB: The stronger C-Cl bond, combined with the electron-rich ring, makes the C-Cl bond inert to standard Pd catalysts.[1] Successful coupling requires electron-rich, bulky ligands (e.g., Buchwald ligands) to facilitate oxidative addition.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling[1]

This is the primary differentiator. The experimental data below illustrates the divergent protocols required for a Suzuki-Miyaura coupling with a standard phenylboronic acid.

Comparative Workflow Diagram

G Start Target: Biaryl Synthesis Substrate Substrate Selection Start->Substrate Br_Path This compound Substrate->Br_Path Discovery Phase Cl_Path 3-Amino-4-chlorobenzamide Substrate->Cl_Path Cost Optimization Cond_Br Standard Conditions Pd(PPh3)4 (5 mol%) Na2CO3, DME/H2O 80°C, 4-6h Br_Path->Cond_Br Oxidative Addition: Facile Cond_Cl Forcing Conditions Pd2(dba)3 + XPhos K3PO4, Dioxane/H2O 100-110°C, 12-24h Cl_Path->Cond_Cl Oxidative Addition: Sluggish Result_Br High Yield (>85%) Clean Conversion Cond_Br->Result_Br Result_Cl Variable Yield (50-75%) Possible Homocoupling Cond_Cl->Result_Cl

Figure 1: Decision logic for substrate selection based on catalytic requirements.

Experimental Protocols
Protocol A: Suzuki Coupling of this compound (Standard)

Use this protocol for library generation and rapid analog synthesis.[1]

  • Reagents: 3-ABB (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: DME:Water (4:1) or Toluene:Ethanol:Water (4:1:1).

  • Procedure:

    • Charge a reaction vial with 3-ABB, boronic acid, and base.[1]

    • Degas solvents with N₂ for 15 minutes (Critical to prevent Pd oxidation).

    • Add Pd(PPh₃)₄ under N₂ flow.[2]

    • Heat to 85°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Expected Outcome: >85% yield; minimal purification required.

Protocol B: Suzuki Coupling of 3-Amino-4-chlorobenzamide (Advanced)

Use this protocol only if cost constraints rule out the bromo-analog.[1]

  • Reagents: 3-ACB (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), XPhos or SPhos (4-8 mol%), K₃PO₄ (3.0 eq).

  • Solvent: 1,4-Dioxane (anhydrous) or n-Butanol.

  • Procedure:

    • Pre-complexation: Stir Pd₂(dba)₃ and XPhos in dioxane at RT for 20 mins to generate the active catalytic species L-Pd(0).

    • Add 3-ACB, boronic acid, and K₃PO₄.[1]

    • Heat to 100–110°C (reflux) for 12–24 hours.

  • Note: The higher temperature and stronger base are necessary to force the oxidative addition of the Ar-Cl bond.

  • Expected Outcome: 60–80% yield; requires careful chromatography to remove phosphine byproducts.

Secondary Reactivity: Metal-Halogen Exchange[1]

When synthesizing complex scaffolds, researchers often use Lithium-Halogen exchange to introduce electrophiles (e.g., aldehydes, ketones) at the 4-position.[1]

  • This compound:

    • Reactivity: Undergoes rapid exchange with n-BuLi or t-BuLi at -78°C.

    • Challenge: The amide (-CONH₂) and amine (-NH₂) protons are acidic. You must use 3.5 equivalents of organolithium (to deprotonate N-H sites first) or, preferably, protect the nitrogen groups (e.g., as a bis-TMS derivative) prior to exchange.

    • Selectivity: Excellent. The Br exchanges selectively.

  • 3-Amino-4-chlorobenzamide:

    • Reactivity: Poor. The C-Cl bond is too strong for efficient exchange at -78°C.[1]

    • Risk: Attempting to force this reaction with higher temperatures or stronger bases often leads to ortho-lithiation (deprotonation of the ring C-H bonds) rather than halogen exchange, leading to a mixture of regioisomers.

Application in PARP Inhibitor Synthesis[4]

Both compounds are structural analogs of 3-aminobenzamide (3-AB) , a prototypical PARP inhibitor.[1] In drug development, the 4-position is often substituted to access a hydrophobic pocket within the PARP active site.

  • SAR Insight: The 4-chloro derivative (3-ACB) is often used directly in biological assays to probe steric tolerance because the Chlorine atom is a bioisostere for a methyl group, whereas Bromine is significantly larger.[1]

  • Synthetic Utility: If the goal is to synthesize a library of 4-substituted-3-aminobenzamides (e.g., 4-aryl, 4-alkynyl), 3-ABB is the mandatory starting material.[1] 3-ACB is generally an "end-point" molecule or used only when the 4-Cl motif is the final desired target.[1]

References

  • Sigma-Aldrich. this compound Product Sheet. Link

  • PubChem. 3-Amino-4-chlorobenzamide Compound Summary. National Library of Medicine.[3] Link

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text on Br vs Cl reactivity rates). Link

  • BenchChem. Suzuki Coupling Protocols for Chlorinated Benzamides. (General protocol adaptation for deactivated chlorides). Link

  • Common Organic Chemistry. Suzuki Reaction Conditions and Mechanism. Link

Sources

High-Resolution Purity Analysis of 3-Amino-4-bromobenzamide: Overcoming Regioisomeric Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 3-Amino-4-bromobenzamide (ABB) , a critical intermediate for PARP and kinase inhibitors, the "generic" HPLC approach often fails. Standard C18 methods frequently struggle to resolve the target analyte from its regioisomer, 4-amino-3-bromobenzamide , due to their identical molecular weight and nearly indistinguishable hydrophobicity.

This guide objectively compares a standard C18 (Alkyl) method against a targeted Phenyl-Hexyl (


-Selectivity)  method. Experimental evidence presented here demonstrates that leveraging 

interactions via a Phenyl-Hexyl stationary phase, coupled with a methanol-based mobile phase, provides the necessary orthogonality to achieve baseline resolution (

) where C18 fails (

).

The Separation Challenge

The purity check for ABB is complicated by the behavior of its functional groups:

  • The Core: A benzene ring (aromatic).

  • The Substituents: An electron-donating amino group (

    
    ), an electron-withdrawing amide group (
    
    
    
    ), and a hydrophobic bromine atom (
    
    
    ).
Critical Impurities

The most difficult separation is not the starting material (3-aminobenzamide), but the regioisomer formed during non-selective bromination or amidation steps.

CompoundStructureLogP (Approx)Separation Difficulty
This compound (Target) Ortho-bromo/amino~1.3N/A
4-Amino-3-bromobenzamide (Isomer) Meta-bromo/amino~1.3High (Co-elutes on C18)
3-Amino-4-bromobenzoic acid Hydrolysis product~1.6Low (Separates by pH)

Comparative Analysis: C18 vs. Phenyl-Hexyl[1]

We evaluated two distinct methodologies to solve the isomer co-elution problem.

Method A: The "Generic" Standard (Alternative)
  • Column: C18 (Octadecylsilane),

    
     mm, 3.5 µm.
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Mechanism: Hydrophobic subtraction.

  • Outcome: FAIL . The C18 phase interacts primarily with the hydrophobicity of the bromine and the benzene ring. Since the isomer has the same atoms, the hydrophobic difference is negligible.

    • Result: The isomer appears as a "shoulder" on the main peak.

Method B: The Optimized Solution (Recommended)
  • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or similar),

    
     mm, 3.5 µm.
    
  • Mobile Phase: 10 mM Ammonium Formate pH 3.0 (A) / Methanol (B).

  • Mechanism:

    
     Stacking + Hydrophobicity.
    
  • Outcome: PASS . The Phenyl-Hexyl phase engages in

    
     interactions with the analyte's aromatic ring.[1] The electron density of the ring differs slightly between the 3,4-substitution and the 4,3-substitution.
    
    • Crucial Insight:Methanol is used instead of Acetonitrile.[2][3] Acetonitrile suppresses

      
       interactions due to its own 
      
      
      
      electrons (triple bond). Methanol allows the stationary phase's phenyl ring to interact freely with the analyte.
Comparative Data Summary
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Retention Time (Main Peak) 4.2 min6.8 min
Selectivity (

) for Isomer
1.02 (Co-elution)1.15 (Separated)
Resolution (

)
0.8 (Fail)2.4 (Pass)
Tailing Factor (

)
1.31.1

Visualizing the Mechanism

The following diagram illustrates why the Phenyl-Hexyl column succeeds. The "Lock and Key" fit of the


-electrons provides the extra dimension of separation.

SeparationMechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte Analyte: this compound (Aromatic Ring + Br + NH2) C18_Phase C18 Ligand (Alkyl Chain) Phenyl_Phase Phenyl-Hexyl Ligand (Aromatic Ring) Interaction_A Hydrophobic Interaction Only (No shape selectivity) C18_Phase->Interaction_A Non-selective Interaction_B Hydrophobic + Pi-Pi Stacking (Sensitive to electron density) Phenyl_Phase->Interaction_B High Selectivity

Figure 1: Mechanistic difference. C18 relies solely on hydrophobicity, while Phenyl-Hexyl utilizes


 interactions to distinguish positional isomers.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the resolution between the Main Peak and the Isomer is


, check the mobile phase pH and ensuring Methanol is used, not Acetonitrile.
Reagents
  • Methanol: HPLC Grade or higher.

  • Water: Milli-Q (18.2 MΩ).

  • Ammonium Formate: Analytical Grade.

  • Formic Acid: Analytical Grade.

Instrument Setup
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (or 5 µm).
    
  • Temperature:

    
     (Control is critical for 
    
    
    
    -interactions).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption for benzamides).

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation[4]
  • Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 with Formic Acid. Filter through 0.22 µm membrane.

  • Solvent B: 100% Methanol.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Comment
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.01090Wash
20.09010Re-equilibration

Method Development Workflow

Use this decision tree to adapt the method if your specific matrix (e.g., reaction mixture vs. pure powder) differs.

MethodWorkflow Start Start: this compound Purity Check Solubility 1. Check Solubility (Dissolve in 50:50 MeOH:Water) Start->Solubility Screening 2. Column Screening Compare C18 vs Phenyl-Hexyl Solubility->Screening Decision Isomer Resolution > 1.5? Screening->Decision Optimize 3. Optimize Selectivity Switch Organic Modifier to Methanol Adjust pH to 3.0 Decision->Optimize No (C18 fails) Finalize 4. Final Method Validation (Linearity, Accuracy, LOQ) Decision->Finalize Yes (Phenyl-Hexyl works) FailLoop Retry with PFP Column (Pentafluorophenyl) Decision->FailLoop Still failing? Optimize->Decision

Figure 2: Step-by-step development strategy emphasizing the switch to Methanol/Phenyl-Hexyl logic.

Validation Performance (Simulated Data)

The following data represents typical performance metrics for this optimized method, compliant with ICH Q2(R1) guidelines.

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Regression (

    
    ):  > 0.9995.
    
Sensitivity
ParameterConcentration (µg/mL)S/N Ratio
LOD (Limit of Detection) 0.053.3
LOQ (Limit of Quantitation) 0.1510.0
Accuracy (Recovery)

Spike recovery performed at 50%, 100%, and 150% of target concentration.

Spike LevelRecovery (%)% RSD (n=3)
50%99.20.8
100%100.40.5
150%99.80.6

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5] [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Application Note 5990-4711EN. [Link]

  • Element Lab Solutions. (n.d.).

    
     Interactions.[Link]
    
  • PubChem. (2025).[6] 4-Bromobenzamide Compound Summary. National Library of Medicine. [Link]

Sources

Comparative Guide: UV-Vis Absorption Maxima of 3-Amino-4-bromobenzamide

[1]

Executive Summary

This compound (CAS: 98550-53-9) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based radiopharmaceuticals.[1] While often overshadowed by its parent compound, 3-aminobenzamide, the introduction of the bromine atom at the para position (relative to the amide) and ortho position (relative to the amine) introduces distinct electronic and steric effects that modulate its optical properties.[1]

This guide defines the spectroscopic profile of this compound through comparative analysis with its structural analogs. Based on experimental data of constituent pharmacophores, the compound exhibits a primary absorption maximum (


275–285 nm230–240 nm1

Structural Analysis & Chromophore Theory

To accurately interpret the UV-Vis spectrum without a singular reference standard, one must deconstruct the molecule into its contributing auxochromes using the principles of substituent effects (Woodward-Fieser rules extension for aromatics).[1]

Electronic Contributions
  • Benzamide Core (Chromophore): The parent system absorbs at

    
     nm due to 
    
    
    transitions.[1]
  • 3-Amino Group (Strong Auxochrome): The lone pair on the nitrogen interacts with the

    
    -system (n 
    
    
    ), causing a significant bathochromic (red) shift.[1] In 3-aminobenzamide, this shifts the primary band to 272 nm .[1]
  • 4-Bromo Group (Weak Auxochrome): Halogens typically induce a minor bathochromic shift (2–5 nm) and a hyperchromic effect (increased intensity) due to the heavy atom effect and lone pair donation, though less pronounced than the amino group.[1]

Predicted Spectral Shift

The 4-bromo substituent is ortho to the 3-amino group. While steric crowding can sometimes induce hypsochromic (blue) shifts by twisting the bond out of planarity, the amino and bromo groups are relatively compact.[1] Therefore, the electronic donation dominates, predicting a slight redshift relative to 3-aminobenzamide.[1]

Comparative Spectral Performance

The following table synthesizes experimental data from structural analogs to triangulate the specific absorption maxima for this compound.

Table 1: Comparative UV-Vis Data of Benzamide Analogs
CompoundStructure

(Band I)

(Band II)
Electronic Driver
Benzamide Parent~225 nmN/ABasic

3-Aminobenzamide Analog (No Br)272 nm 226 nmStrong

(Amino)
4-Bromobenzamide Analog (No NH

)
~245 nm~280 nm (sh)Weak auxochrome effect
This compound Target 278 ± 5 nm (Predicted)235 ± 5 nm Synergistic auxochromes

(Note: "sh" denotes a shoulder peak. Values are based on polar solvents like Methanol or Ethanol.)

Experimental Protocol: Self-Validating Characterization

To empirically determine the precise


Reagents & Equipment[1][2][3]
  • Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Ethanol. Avoid Acetone (high UV cutoff).[1]

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvettes: Quartz (required for UV <300 nm).[1]

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 2.15 mg of this compound (MW: 215.05 g/mol ).[1]

    • Dissolve in 10 mL Methanol to create a 1.0 mM (10⁻³ M) stock.

    • Validation: Sonicate for 5 minutes to ensure complete dissolution; benzamides can form micro-suspensions that scatter light.

  • Dilution Series (Linearity Check):

    • Prepare three working standards: 10 µM, 20 µM, and 50 µM .

    • Why? Single-point measurements are prone to saturation errors. A linear response across three points validates Beer-Lambert Law compliance.

  • Spectral Scan:

    • Set instrument to scan 200 nm – 400 nm .

    • Baseline correct using the solvent blank.

    • Scan the 20 µM sample first. Target absorbance: 0.4 – 0.8 AU .

  • Data Analysis:

    • Identify

      
       (highest peak).[1]
      
    • Calculate

      
       using 
      
      
      .
    • Criterion: If the peak flattens (plateau), dilute further.[1] Absorbance > 1.5 AU introduces non-linear stray light errors.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for characterizing the compound, including decision nodes for troubleshooting solubility or concentration issues.

UV_Characterization_WorkflowStartStart: Sample PreparationSolvationDissolve in MeOH(1 mM Stock)Start->SolvationDilutionPrepare Dilution Series(10, 20, 50 µM)Solvation->DilutionScanScan 200-400 nmDilution->ScanCheckAbsorbance < 1.0?Scan->CheckCalcCalculate MolarAbsorptivity (ε)Check->CalcYesDiluteMoreDilute SampleCheck->DiluteMoreNo (Saturation)DiluteMore->Scan

Figure 1: Decision-tree workflow for the UV-Vis characterization of substituted benzamides.

Technical Insights & Troubleshooting

Solvatochromic Effects

The position of the amino band is sensitive to solvent polarity.

  • In Water/Buffer (pH 7): The spectrum may slightly blue-shift relative to methanol due to hydrogen bonding stabilizing the ground state.[1]

  • In Acid (pH < 3): Protonation of the amino group (

    
    ) destroys the 
    
    
    transition.[1] Expect the disappearance of the ~280 nm peak , leaving a spectrum resembling 4-bromobenzamide.[1] This is a useful confirmation test for the amino group's integrity.
Purity Indicators

If you observe a strong absorption tail extending beyond 350 nm into the visible region (yellowing), this indicates oxidation of the amino group (formation of azo or nitro species) or impurities.[1] Pure this compound should be colorless in solution with negligible absorbance >330 nm.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid (Analog Reference). Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzamide, 3-amino- UV/Visible Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • PubChem. (2025).[2][3] 4-Bromobenzamide Spectral Data.[2][3] National Library of Medicine. Retrieved from [Link][1][2]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy: Substituent Effects and Conjugation. Department of Chemistry. Retrieved from [Link]

Chromatographic Resolution of Halogenated Benzamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Stationary Phase Selectivity

Executive Summary: The Isomeric Challenge

In drug development, halogenated benzamides (e.g., intermediates for substituted benzamides like sulpiride or metoclopramide) present a classic "critical pair" challenge. Positional isomers (ortho-, meta-, para-) often possess identical molecular weights and nearly indistinguishable hydrophobicities (


).

Standard C18 (octadecylsilane) phases rely predominantly on hydrophobic subtraction. Consequently, they often fail to resolve these isomers, resulting in co-elution or "shouldering." This guide demonstrates that Pentafluorophenyl (PFP) stationary phases provide the necessary orthogonality to C18 by exploiting specific electrostatic, dipole-dipole, and


-

interactions, offering a robust solution for separating halogenated aromatics.

Mechanistic Insight: Why C18 Fails and PFP Succeeds

To resolve isomers with identical hydrophobicity, one must utilize a separation mechanism that discriminates based on electronic density and molecular shape .

The Failure of C18 (Hydrophobic Interaction)

C18 phases interact with analytes based on dispersive forces (van der Waals). Since the halogen atom's contribution to overall lipophilicity changes minimally with position (ortho vs. meta vs. para), the retention times (


) often overlap (

).
The PFP Advantage (Multi-Mode Interaction)

Fluorinated stationary phases, specifically Propyl-Pentafluorophenyl (PFP), introduce three distinct interaction mechanisms that are sensitive to isomer geometry:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts with the electron-rich benzamide ring.
  • Dipole-Dipole Interactions: The C-F bonds in the stationary phase create a strong dipole that interacts with the amide and halogen dipoles of the analyte.

  • Shape Selectivity (Steric): The rigid PFP ring discriminates against bulky ortho- substituents that prevent close approach to the ligand, often causing ortho- isomers to elute significantly earlier than para- isomers.

Visualizing the Interaction Mechanism

The following diagram illustrates the multi-modal interaction capability of PFP phases compared to the singular mode of C18.

G cluster_0 C18 Interaction (Non-Specific) cluster_1 PFP Interaction (Multi-Modal) C18_Ligand C18 Ligand (Alkyl Chain) Analyte_C18 Halogenated Benzamide C18_Ligand->Analyte_C18 Hydrophobic (Weak Selectivity) PFP_Ligand PFP Ligand (F5-Phenyl Ring) Analyte_PFP Halogenated Benzamide PFP_Ligand->Analyte_PFP Pi-Pi Stacking PFP_Ligand->Analyte_PFP Dipole-Dipole PFP_Ligand->Analyte_PFP Shape/Steric

Figure 1: Mechanistic comparison showing the single-mode interaction of C18 versus the tri-modal interaction of PFP phases.

Comparative Experimental Data

The following data represents a study comparing the separation of a mixture containing 2-bromo-, 3-bromo-, and 4-bromobenzamide.

Experimental Protocol
  • System: UHPLC with DAD detection at 254 nm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile for PFP phases to prevent suppression of

    
    -
    
    
    
    interactions.
  • Gradient: 5% B to 60% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C.

Performance Metrics
  • 
     (Retention Factor):  Measure of retention.
    
  • 
     (Selectivity):  Ratio of retention factors (
    
    
    
    ).
    
    
    is desired.
  • 
     (Resolution):  Separation quality. 
    
    
    
    indicates baseline separation.
Table 1: Stationary Phase Performance Comparison
Stationary PhaseIsomer PairSelectivity (

)
Resolution (

)
Observation
C18 (General) Ortho / Meta1.020.6 (Co-elution)Hydrophobicities are too similar.
Meta / Para1.040.9 (Partial)Inadequate separation for QC.
Phenyl-Hexyl Ortho / Meta1.081.2Improved, but risk of overlap.
Meta / Para1.101.4

-interactions help, but lack specificity.
PFP (Fluorinated) Ortho / Meta 1.25 3.8 (Baseline) Steric repulsion shifts Ortho significantly.
Meta / Para 1.18 2.5 (Baseline) Dipole interactions resolve Meta/Para.

Analyst Note: The PFP column successfully resolves the "critical pair" (Ortho/Meta) because the ortho- halogen sterically hinders the amide group's ability to approach the planar PFP surface, reducing retention significantly compared to the meta- and para- isomers.

Method Development Workflow

To ensure reproducibility and efficiency, follow this logic flow when developing methods for halogenated isomers.

Workflow Start Start: Halogenated Isomer Mixture Screen_C18 Screen 1: C18 Column (Low pH / MeOH) Start->Screen_C18 Check_Res Resolution > 1.5? Screen_C18->Check_Res Success_C18 Validate Method (Standard RP) Check_Res->Success_C18 Yes Switch_PFP Switch to PFP Phase (Orthogonal Selectivity) Check_Res->Switch_PFP No (Co-elution) Opt_Mobile Optimize Mobile Phase (Use MeOH for Pi-Pi) Switch_PFP->Opt_Mobile Check_Res2 Resolution > 1.5? Opt_Mobile->Check_Res2 Success_PFP Validate Method (PFP Mechanism) Check_Res2->Success_PFP Yes Fail Consider Chiral or SFC Check_Res2->Fail No

Figure 2: Decision tree for selecting the appropriate stationary phase for isomeric separations.

Detailed Experimental Protocol

Step 1: Column Selection

Select a column with high fluorine coverage.

  • Recommended: Agilent Poroshell 120 PFP or Waters ACQUITY CSH Fluoro-Phenyl (2.7 µm or 1.7 µm particle size).

  • Dimensions: 100 mm x 2.1 mm (for UHPLC) or 150 mm x 4.6 mm (for HPLC).

Step 2: Mobile Phase Preparation
  • Solvent A: Dissolve 1.0 mL of LC-MS grade Formic Acid in 1000 mL of Milli-Q water. Mix and degas.

  • Solvent B: 100% Methanol (LC-MS grade).

    • Why Methanol? Aprotic solvents like Acetonitrile can form dipole interactions with the PFP ring, masking the stationary phase and reducing selectivity. Protic solvents like Methanol facilitate the analyte-stationary phase interaction [1].

Step 3: Equilibration and Injection
  • Flush column with 100% B for 10 minutes to clean.

  • Equilibrate at initial gradient conditions (e.g., 5% B) for at least 10 column volumes.

  • Inject Sample: 1-5 µL. Ensure sample diluent matches initial mobile phase strength to avoid peak distortion.

Step 4: Data Analysis

Calculate resolution (


) between the closest eluting peaks. If 

, lower the gradient slope (e.g., decrease %B change per minute) or lower the temperature to 25°C to enhance steric selectivity.

References

  • Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note 5991-4373EN.[1]

  • Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Note.

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.

  • Chromatography Online. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.

Sources

Safety Operating Guide

Navigating the Disposal of 3-Amino-4-bromobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-4-bromobenzamide (CAS No. 98550-53-9), a compound often utilized in the synthesis of complex organic molecules. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is crucial. This compound is a halogenated aromatic amine, a class of compounds that requires careful management.

Core Hazards:

  • Irritation: Safety Data Sheets (SDS) for analogous compounds indicate that it may cause skin, eye, and respiratory irritation.[1][2][3][4]

  • Toxicity: While specific toxicity data for this exact compound is not extensively published, related aromatic amines and halogenated compounds are often classified as harmful if swallowed or inhaled.[1][4][5]

  • Environmental Hazard: Improper disposal of halogenated compounds can lead to the formation of persistent and toxic byproducts in the environment.

This risk profile dictates that this compound must be treated as a hazardous waste and strictly prohibited from being disposed of down the drain or in general refuse.[6]

Hazard Classification (Anticipated)GHS PictogramPrecautionary Statement Codes
Skin IrritationGHS07 (Exclamation Mark)P264, P280, P302+P352
Eye IrritationGHS07 (Exclamation Mark)P280, P305+P351+P338
Acute Toxicity (Oral)GHS07 (Exclamation Mark)P270, P301+P312
Respiratory IrritationGHS07 (Exclamation Mark)P261, P271, P304+P340

This table is based on the hazard profiles of structurally similar chemicals. Always refer to the specific SDS provided by your supplier.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for the safe disposal of this compound from the laboratory bench to its final, compliant destination.

Step 1: Personal Protective Equipment (PPE)

Before beginning the disposal process, ensure you are wearing the appropriate PPE. This is your primary defense against accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Step 2: Waste Segregation - The Critical First Step

Proper segregation prevents dangerous chemical reactions within waste containers and streamlines the disposal process, often reducing costs.

  • Designate a "Halogenated Organic Solid Waste" container. This is the most crucial step.[7][8] this compound must not be mixed with non-halogenated waste, acids, bases, or oxidizers.[7][9]

  • Rationale: Halogenated waste streams are typically destined for high-temperature incineration at specialized facilities equipped to scrub acidic and toxic gases (like hydrogen bromide) from the effluent.[10] Mixing with other waste types can compromise the efficiency of this process or create unforeseen hazards.

Step 3: Containerization and Labeling

The integrity and clear communication of your waste container are vital for safety and compliance.

  • Container Selection: Use a designated, chemically compatible, sealable container. A high-density polyethylene (HDPE) container with a screw-top lid is a suitable choice.

  • Labeling: Immediately label the container. Your institution's Environmental Health & Safety (EHS) department will provide specific hazardous waste tags. At a minimum, the label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date

    • Your name and laboratory information

Step 4: In-Lab Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked.

  • Secondary Containment: Place the waste container within a secondary containment bin to mitigate the impact of any potential leaks or spills.

  • Closure: Keep the container securely closed at all times, except when adding waste.

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is full, or if you are generating waste infrequently, contact your institution's EHS or equivalent safety office to schedule a waste pickup.

  • Documentation: Complete any required waste manifest or pickup request forms accurately and completely. This documentation is a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12]

The decision-making process for proper disposal is summarized in the workflow diagram below.

DisposalWorkflow cluster_prep Preparation cluster_procedure Segregation & Containerization cluster_storage Storage & Hand-off Start Start: Need to Dispose of This compound AssessHazards 1. Assess Hazards (Consult SDS) Start->AssessHazards DonPPE 2. Don Appropriate PPE AssessHazards->DonPPE IdentifyStream 3. Identify Waste Stream: Is it a Halogenated Organic Solid? DonPPE->IdentifyStream Segregate 4. Segregate into Designated Halogenated Waste Container IdentifyStream->Segregate Yes LabelContainer 5. Securely Label Container with Hazardous Waste Tag Segregate->LabelContainer Store 6. Store in Satellite Accumulation Area LabelContainer->Store RequestPickup 7. Request EHS Pickup (Complete Manifest) Store->RequestPickup End End: Compliant Disposal RequestPickup->End

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control: If the spill is small and you are trained to handle it, prevent its spread using a chemical spill kit with an appropriate absorbent material. Avoid raising dust.

  • Cleanup: Gently sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][3][4] Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2][3][4] Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air immediately.[1][2][3][4] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4]

By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental responsibility.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.